(+)-S-Myricanol glucoside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYWDNXSMBWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90052-02-1 | |
| Record name | (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90052-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 223 °C | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside, systematically known as (+)-S-myricanol 5-O-β-D-glucopyranoside, is a naturally occurring diarylheptanoid glycoside. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. This class of compounds, including myricanol and its glycosides, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, available quantitative data, and insights into its potential biological mechanisms of action.
Natural Sources of this compound
This compound and its aglycone, myricanol, are primarily found in species belonging to the Myricaceae family, a group of deciduous trees and shrubs. The principal genera identified as sources are Myrica and the closely related Morella.
The primary documented sources include:
-
Myrica rubra (Chinese Bayberry or Yumberry): The bark of Myrica rubra is a well-established source from which (+)-S-myricanol 5-O-β-D-glucopyranoside has been directly isolated. This species is native to East Asia and is cultivated for its edible fruit.
-
Myrica esculenta (Box Myrtle or Kafal): The leaves and stem bark of this species, found in the sub-tropical Himalayas, have been reported to contain myricanol and its glycosides, including 5-O-β-D-glucopyranosylmyricanol.
-
Myrica cerifera (Bayberry or Southern Wax Myrtle): While research on this species has focused on the isolation of the aglycone, (+)-aR,11S-myricanol, from its root bark, the presence of the aglycone strongly suggests the potential for its glycosidic forms to be present as well.
-
Morella salicifolia: The bark of this species has been a source for the isolation of various diarylheptanoid glycosides, including compounds structurally similar to myricanol glucoside, such as 7-hydroxymyricanol 5-O-β-d-glucopyranoside.
-
Myrica javanica: The bark and twigs of this species have been found to be a rich source of the aglycone, myricanol.
Quantitative Data
Direct quantitative data on the yield of this compound from its natural sources is limited in the available literature. However, data for the aglycone and other related major compounds within the same plant extracts can provide an indication of potential abundance.
| Plant Source | Part Used | Compound | Yield/Concentration |
| Myrica javanica | Dry Powdered Bark and Twigs | Myricanol (Aglycone) | Up to 1.6% |
| Myrica esculenta | Stem Bark | Myricetin (Major Flavonoid) | 69% abundance in crude ethanol extract |
Note: The high concentration of the aglycone in Myrica javanica suggests that its glycosidic precursors may also be present in significant quantities. The abundance of myricetin in Myrica esculenta highlights it as a major component of the extract where myricanol glucoside is also found.
Experimental Protocols: Extraction and Isolation
The following is a detailed methodology adapted from the successful isolation of diarylheptanoid glycosides from Morella salicifolia bark. This protocol can be applied for the targeted isolation of this compound.
4.1. Plant Material Preparation
-
Obtain the bark or leaves of a suitable Myrica or Morella species.
-
Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.
-
Once fully dried, pulverize the material into a fine powder using a mechanical grinder to increase the surface area for extraction.
4.2. Extraction
-
The powdered plant material is subjected to sequential maceration with solvents of increasing polarity to fractionate the extract.
-
Begin with a non-polar solvent such as dichloromethane (DCM) to remove lipids and other non-polar compounds. Macerate the powder overnight, then filter and collect the DCM extract.
-
The plant residue is then extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), followed by filtration.
-
Finally, perform an exhaustive extraction with a polar solvent, such as 100% methanol (MeOH), followed by 50% aqueous methanol, to extract the more polar glycosidic compounds.
-
The methanol extracts, which are expected to contain the this compound, are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The concentrated extract can be lyophilized to yield a dry powder.
4.3. Chromatographic Isolation and Purification A multi-step chromatographic approach is necessary for the isolation of the pure compound.
-
Initial Fractionation (Flash Chromatography):
-
The dried methanolic extract is re-dissolved in a minimal amount of the initial mobile phase and loaded onto a reversed-phase (RP-18) flash chromatography column.
-
Elution is performed using a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100%).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing diarylheptanoid glycosides.
-
-
Intermediate Purification (Centrifugal Partition Chromatography - CPC):
-
Fractions rich in the target compounds are further purified using CPC.
-
A suitable biphasic solvent system (e.g., ethyl acetate/water) is selected.
-
The sample is subjected to CPC, and fractions are collected based on the elution profile.
-
-
Final Purification (Preparative and Semi-Preparative HPLC):
-
The final purification is achieved using preparative or semi-preparative RP-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small percentage of acid (e.g., 0.02% trifluoroacetic acid) to improve peak shape.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Biological Activity and Signaling Pathways
While studies on the specific signaling pathways of this compound are not extensively detailed, research on its aglycone, myricanol, provides significant insights into its potential biological effects. It is hypothesized that the glucoside may act as a prodrug, being hydrolyzed to the active myricanol in vivo.
5.1. Anticancer Activity (Apoptosis Induction) Myricanol has demonstrated growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma cells. The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis.[1]
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Upregulation of Pro-apoptotic Proteins: Myricanol treatment leads to an increased expression of Bax, a protein that promotes apoptosis by increasing the permeability of the mitochondrial outer membrane. It also upregulates the expression of p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.[1]
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Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2, an anti-apoptotic protein that inhibits mitochondrial-mediated cell death, is significantly decreased.[1]
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Activation of Caspases: The upregulation of Bax and downregulation of Bcl-2 lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, including Caspase-9 (initiator caspase) and Caspase-3 (effector caspase), ultimately leading to programmed cell death.[1]
5.2. Neuroprotective Effects The aglycone, (+)-aR,11S-myricanol, has been identified as a potent compound that reduces the levels of the microtubule-associated protein tau.[2] Pathological accumulation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The mechanism is believed to involve the promotion of tau degradation through an autophagic pathway.
Conclusion
This compound is a promising natural product primarily sourced from the bark and leaves of various Myrica and Morella species. While direct quantitative data on its yield remains scarce, established protocols for the isolation of related diarylheptanoids provide a clear path for its purification. The potent biological activities of its aglycone, particularly in apoptosis induction and tau protein reduction, underscore the therapeutic potential of this compound and highlight the need for further research into its specific mechanisms of action, bioavailability, and pharmacological applications. This guide serves as a foundational resource for scientists and researchers aiming to explore the potential of this valuable natural compound.
References
Chemical structure and stereochemistry of (+)-S-Myricanol glucoside
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of (+)-S-Myricanol glucoside. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Chemical Structure and Stereochemistry
This compound is a diarylheptanoid glycoside isolated from plants of the Myrica genus, such as Myrica cerifera (bayberry) and Myrica rubra. The molecule consists of a myricanol aglycone, which is a macrocyclic diarylheptanoid, linked to a glucose moiety.
The systematic name for the aglycone, based on spectroscopic and X-ray crystallographic data, has been reported as (+)-aR,11S-Myricanol.[1] This indicates an 'aR' absolute configuration for the axial chirality of the biphenyl system and an 'S' configuration at the stereogenic center at carbon 11. It is important to note that some databases may list the configuration at C-11 as 'R'; however, recent detailed stereochemical analysis supports the 11S configuration.[1] The glycosidic linkage is at the C-5 position of the myricanol core, and the sugar is a β-D-glucopyranose. Therefore, a more precise name for the molecule is (+)-aR,11S-Myricanol 5-O-β-D-glucopyranoside .
The chemical structure is depicted below:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The presence of the glucose moiety significantly increases the water solubility of the myricanol aglycone, which is a crucial factor for its bioavailability and use in biological assays.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₁₀ | [3] |
| Molecular Weight | 520.6 g/mol | [3] |
| IUPAC Name | 2-[[(aR,11S)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.1²,⁶]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | Derived from[1] |
| CAS Number | 449729-89-9 | [3] |
| Appearance | Powder | [2] |
| Purity | >98% | [2] |
| pKa | 9.34 ± 0.40 | [2] |
Spectroscopic Data
Table 2: Predicted Collision Cross Section (CCS) Values for Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 521.23811 | 221.6 |
| [M+Na]⁺ | 543.22005 | 223.9 |
| [M-H]⁻ | 519.22355 | 217.9 |
| [M+NH₄]⁺ | 538.26465 | 222.7 |
| [M+K]⁺ | 559.19399 | 223.9 |
| [M+H-H₂O]⁺ | 503.22809 | 217.5 |
| [M+HCOO]⁻ | 565.22903 | 222.2 |
| [M+CH₃COO]⁻ | 579.24468 | 235.1 |
| Data sourced from publicly available databases. |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Expected)
Note: This is a representative table based on published data for myricanol and its glycosides. Actual values may vary depending on the solvent and instrument used.
| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |
| Aglycone | ||
| 1 | ~135.0 | - |
| 2 | ~115.0 | ~6.8 (d) |
| 3 | ~150.0 | - |
| 4 | ~140.0 | - |
| 5 | ~155.0 | - |
| 6 | ~110.0 | ~6.5 (s) |
| 7 | ~30.0 | ~2.5 (m) |
| 8 | ~25.0 | ~1.5 (m) |
| 9 | ~28.0 | ~1.3 (m) |
| 10 | ~35.0 | ~2.6 (m) |
| 11 | ~70.0 | ~4.0 (m) |
| 12 | ~40.0 | ~1.8 (m) |
| 13 | ~22.0 | ~1.4 (m) |
| 14 | ~130.0 | ~7.0 (d) |
| 15 | ~120.0 | ~6.9 (dd) |
| 16 | ~125.0 | ~6.7 (d) |
| 17 | ~158.0 | - |
| 18 | ~105.0 | ~6.4 (s) |
| 19 | ~138.0 | - |
| OMe-3 | ~56.0 | ~3.8 (s) |
| OMe-4 | ~56.5 | ~3.9 (s) |
| Glucoside | ||
| 1' | ~102.0 | ~4.9 (d, J=7.5) |
| 2' | ~74.0 | ~3.5 (m) |
| 3' | ~77.0 | ~3.6 (m) |
| 4' | ~70.0 | ~3.4 (m) |
| 5' | ~78.0 | ~3.7 (m) |
| 6' | ~61.0 | ~3.9 (m), 3.7 (m) |
Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation of this compound from Myrica species, based on published methodologies.[4][5]
dot
Caption: General workflow for the isolation and purification of this compound.
-
Plant Material Preparation: The stem bark of the plant is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 85% aqueous ethanol at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the target compound are combined and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient elution.
-
Structure Elucidation: The purified compound is dried, and its structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis
A total synthesis of this compound has not been extensively reported. However, a plausible synthetic route can be devised based on the synthesis of the (±)-myricanol aglycone and standard glycosylation methods.[6]
dot
Caption: Proposed synthetic workflow for this compound.
-
Synthesis of the Myricanol Aglycone: The synthesis of the myricanol aglycone can be achieved through a convergent approach. Key steps involve the construction of the linear diarylheptanoid chain via a cross-metathesis reaction, followed by a challenging macrocyclization step, which can be accomplished using a Suzuki-Miyaura domino reaction.[6] This would initially yield a racemic mixture of (±)-myricanol.
-
Chiral Resolution/Asymmetric Synthesis: To obtain the specific (+)-aR,11S-myricanol enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis approach would be necessary.
-
Glycosylation: The purified (+)-aR,11S-myricanol would then be glycosylated. This typically involves the reaction of the aglycone with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter (e.g., a silver or mercury salt) to form the β-glycosidic bond. The phenolic hydroxyl at C-5 is the site of glycosylation.
-
Deprotection: Finally, all protecting groups on the glucose moiety (and any on the aglycone used during glycosylation) are removed under appropriate conditions (e.g., Zemplén deacetylation for acetate groups) to yield the final product, this compound.
Biological Activity and Signaling Pathways
This compound and its aglycone, myricanol, have been reported to possess a range of biological activities, most notably anti-inflammatory and antioxidant effects.[2] The anti-inflammatory actions are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and MAPK Signaling Pathways
Studies on the aglycone, myricanol, have demonstrated its ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][7] It is plausible that this compound exerts its effects either directly or after being metabolized to myricanol in vivo.
dot
Caption: Inhibition of NF-κB and MAPK signaling by Myricanol/Myricanol glucoside.
Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or platelet-derived growth factor-BB (PDGF-BB), intracellular signaling cascades are activated.[2][7] Myricanol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2 and p38.[2] It also prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By inhibiting IκBα degradation, myricanol prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus.[2][7] The net result of inhibiting these pathways is the reduced transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
Conclusion
This compound is a natural product with a well-defined, albeit complex, chemical structure and stereochemistry. Its anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their drug discovery and development efforts.
References
- 1. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoid Glycosides of Morella salicifolia Bark [mdpi.com]
- 6. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
The Enigmatic Pathway of Myricanol Glucoside Biosynthesis: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Myricanol, a cyclic diarylheptanoid found in plants of the Myrica genus, and its corresponding glucosides have garnered significant interest for their potential therapeutic properties. Understanding the biosynthesis of these complex natural products is paramount for their sustainable production and future drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of myricanol glucosides, outlines general experimental protocols for pathway elucidation, and identifies key areas for future research. While specific enzymes and quantitative kinetic data for the myricanol pathway remain largely uncharacterized in the current scientific literature, this document consolidates the existing knowledge on diarylheptanoid biosynthesis to offer a foundational resource for researchers in the field.
Introduction
Myricanol is a structurally unique diarylheptanoid characterized by a biphenyl ether linkage, forming a macrocycle. It is primarily isolated from species such as Myrica rubra (Chinese bayberry) and Myrica cerifera[1][2][3]. Glycosylated forms, such as myricanol 5-β-D-glucopyranoside, have also been identified, suggesting a multi-step biosynthetic process within the plant[4]. These compounds have demonstrated a range of biological activities, making their biosynthesis a compelling area of study for metabolic engineering and synthetic biology applications[5][6].
Proposed Biosynthetic Pathway of Myricanol Glucosides
The biosynthesis of myricanol glucosides is hypothesized to proceed through three major stages: the formation of the diarylheptanoid backbone, the cyclization of the backbone to form the myricanol aglycone, and the subsequent glycosylation.
Stage 1: Assembly of the Diarylheptanoid Backbone
The initial steps of diarylheptanoid biosynthesis are rooted in the well-established phenylpropanoid pathway[7].
-
Phenylpropanoid Precursors: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to cinnamoyl-CoA and p-coumaroyl-CoA. These reactions are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Chain Extension: The diarylheptanoid scaffold is then assembled by a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (e.g., p-coumaroyl-CoA or feruloyl-CoA) with two molecules of malonyl-CoA to form a diketide intermediate. A subsequent condensation with another molecule of a phenylpropanoid-CoA ester results in the formation of a linear diarylheptanoid[8].
References
- 1. Three new cyclic diarylheptanoids and other phenolic compounds from the bark of Myrica rubra and their melanogenesis inhibitory and radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new diaryheptanoid from the bark of Myrica rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.directindustry.com [pdf.directindustry.com]
- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 8. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to (+)-S-Myricanol Glucoside: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-S-Myricanol glucoside, a naturally occurring diarylheptanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from various plant species, notably from the Myrica genus, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The addition of a glucose moiety to the myricanol aglycone enhances its water solubility, thereby increasing its bioavailability and potential as a drug candidate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a white amorphous powder. Its glycosylation leads to increased water solubility compared to its aglycone, myricanol.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆O₁₀ | [2] |
| Molecular Weight | 520.58 g/mol | [2] |
| Melting Point | 220-223 °C | |
| Optical Rotation | [α]D +82.3 (c 0.5, CH₃OH) | [1] |
| Appearance | White amorphous powder | [1] |
| Solubility | Improved water solubility due to the glucoside moiety. | [1] |
| CAS Number | 449729-89-9 | |
| UV (MeOH) λmax | 231.0, 253.0, 294.0 nm | [1] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
1.1.1. Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula and confirming the mass of this compound.
-
ESI-MS: m/z 521 [M + H]⁺, 359 [(M + H)-Glu]⁺[1]
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental in determining the proton environment of the molecule. The following ¹H NMR data for (+)-S-Myricanol 5-O-β-D-glucopyranoside was recorded in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.54 | m | 2H | H-7 |
| 2.71 | m | 2H | H-8 |
| 1.28 | m | 1H | H-9A |
(Partial data as reported in the literature)[1]
Due to the limited availability of complete, published ¹³C NMR data specifically for this compound, researchers are advised to perform their own spectral analysis or refer to data for structurally similar diarylheptanoid glycosides for preliminary assignments.
Experimental Protocols
This section details the methodologies for the isolation, purification, and analysis of this compound and for evaluating its biological activity.
Extraction and Isolation
The following is a general protocol for the extraction and isolation of diarylheptanoid glycosides from plant material, which can be adapted for this compound.
References
(+)-S-Myricanol Glucoside: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside isolated from the root bark of plants such as Myrica cerifera L. (southern wax myrtle). As a glycosylated derivative of myricanol, it exhibits enhanced water solubility, making it more amenable for use in biological assays.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its aglycone, myricanol, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Core Biological Activities
Current research indicates that the biological activities of this compound are primarily attributed to its aglycone, myricanol. The glycosidic moiety is understood to primarily enhance the pharmacokinetic properties, such as solubility. The principal activities documented in the scientific literature are anti-inflammatory and antioxidant effects, with emerging evidence for neuroprotective potential.
Anti-inflammatory Activity
Myricanol, the aglycone of this compound, has demonstrated significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] The primary mechanism for this activity is the inhibition of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
Antioxidant Activity
This compound has been reported to possess the ability to scavenge free radicals and mitigate oxidative stress.[1] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS) and reducing lipid peroxidation, which can lead to inflammation and tissue damage.[1]
Neuroprotective Effects
Emerging research points to the neuroprotective potential of myricanol. Studies have shown that myricanol can protect neuronal cells from oxidative stress-induced damage.[2] This protective effect is linked to its antioxidant and anti-inflammatory properties.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, studies on its aglycone, myricanol, and related compounds from Myrica species provide valuable insights.
| Compound/Extract | Biological Activity | Assay | Result (IC50) | Reference |
| Aqueous extract of Myrica esculenta bark | 5-Lipoxygenase (5-LOX) Inhibition | In vitro enzyme assay | 11.26 ± 3.93 µg/mL | [3][4] |
| Aqueous extract of Myrica esculenta bark | Hyaluronidase (HYA) Inhibition | In vitro enzyme assay | 21.61 ± 8.27 µg/mL | [3][4] |
| Aqueous extract of Myrica esculenta root | 15-Lipoxygenase (15-LOX) Inhibition | In vitro enzyme assay | 16.95 ± 5.92 µg/mL | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[5][6]
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from a dose-response curve.[5][7][8]
-
Anti-inflammatory Activity Assays
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from a dose-response curve.[9][10]
-
Signaling Pathways
The anti-inflammatory effects of myricanol, the aglycone of this compound, are mediated through the modulation of key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Myricanol has been shown to inhibit this pathway.[1][11]
Caption: Inhibition of the NF-κB signaling pathway by myricanol.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Myricanol has been found to suppress the activation of key MAPK proteins.[11][12]
Caption: Modulation of the MAPK signaling pathway by myricanol.
Conclusion
This compound, primarily through its aglycone myricanol, exhibits promising anti-inflammatory, antioxidant, and neuroprotective activities. The inhibition of the NF-κB and MAPK signaling pathways appears to be a central mechanism for its anti-inflammatory effects. While quantitative data for the glucoside itself is still emerging, the available information on myricanol provides a strong foundation for its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound and to explore its full therapeutic potential.
References
- 1. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
- 12. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Therapeutic Potential of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside isolated from various species of the Myricaceae family, such as Myrica rubra and Myrica cerifera. As a glycosylated derivative of myricanol, this compound exhibits enhanced water solubility, a feature that may improve its bioavailability and therapeutic applicability. Emerging research has highlighted its potential across several therapeutic areas, including anti-inflammatory, antioxidant, neuroprotective, and anticancer applications. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆O₁₀ | [1] |
| Molecular Weight | 520.6 g/mol | [1] |
| Synonyms | Myricanol 5-glucoside, (+)-S-Myricanol 5-O-β-D-glucopyranoside | [1] |
Therapeutic Potential and Mechanisms of Action
While research specifically focused on this compound is still emerging, studies on its aglycone, myricanol, and related glycosides provide significant insights into its potential therapeutic applications. The addition of a glucose moiety is generally understood to enhance the solubility and potentially alter the pharmacokinetic profile of the parent compound.
Antioxidant Activity
One of the key therapeutic properties attributed to phenolic compounds like this compound is their antioxidant capacity. A study involving the isolation of myricanol-5-O-β-D-glucopyranoside from Myrica esculenta demonstrated its significant total antioxidant capacity.
Table 1: Antioxidant Capacity of Myricanol-5-O-β-D-glucopyranoside
| Assay | Result | Positive Control | Reference |
| Cyclic Voltammetry | Higher total antioxidant capacity (43.03%) | Ascorbic acid (3.0%) | [2] |
Note: The study utilized cyclic voltammetry and density functional theory (DFT) to assess antioxidant capacity, which are electrochemical and computational methods, respectively.
Anticancer Activity
The aglycone, myricanol, has demonstrated notable anticancer effects, suggesting a potential avenue of investigation for its glycosylated form. Studies on myricanol have shown its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity of Myricanol (Aglycone)
| Cancer Model | Treatment | Key Findings | Quantitative Data | Reference |
| Human non-small cell lung carcinoma (A549 xenografts in nude mice) | Myricanol (10, 20, 40 mg/kg) for 14 days | Suppressed tumor growth, induced apoptosis. | Tumor inhibition rates: 14.9% to 38.5% | [3] |
| Human lung adenocarcinoma (A549) cells | Myricanol | Inhibited cell growth, decreased colony formation, induced apoptosis. | IC₅₀: 4.85 µg/ml | [4] |
The anticancer mechanism of myricanol involves the regulation of apoptosis-related proteins. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1][5] This modulation of the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis.
Caption: Myricanol induces apoptosis by inhibiting Bcl-2 and promoting Bax.
Anti-inflammatory and Neuroprotective Effects
While direct evidence for this compound is limited, related compounds from Myrica species have shown promise in these areas. For instance, myricanol 11-sulfate has demonstrated neuroprotective effects against glutamate-induced damage in PC12 cells.[6] This protection is attributed to the alleviation of oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of superoxide dismutase (SOD).[6]
Myricetin 3-glucoside, another related compound, has been shown to exert neuroprotective and anti-inflammatory effects in a rat model of cerebral ischemia.[7] It effectively reduced infarct volume and suppressed the elevation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] Furthermore, it modulated the Bcl-2/Bax protein ratio, indicating an anti-apoptotic effect.[7]
The aglycone myricanol has been found to rescue dexamethasone-induced muscle dysfunction through a sirtuin 1 (SIRT1)-dependent mechanism.[8] Myricanol activates SIRT1, which in turn inhibits the transcriptional activity of forkhead box O3a (FOXO3a), a key regulator of muscle atrophy.[8]
Caption: Myricanol activates SIRT1 to inhibit muscle atrophy gene expression.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its aglycone are crucial for the replication and advancement of research. Below are summaries of key methodologies cited in the literature.
In Vivo Anticancer Assay (Xenograft Model)
-
Animal Model: Athymic nude mice with subcutaneous A549 xenografts.[1]
-
Treatment Groups:
-
High-dose myricanol (40 mg/kg body weight)
-
Middle-dose myricanol (20 mg/kg body weight)
-
Low-dose myricanol (10 mg/kg body weight)
-
Vehicle control (polyethylene glycol 400)
-
Tumor model group[3]
-
-
Administration: Intraperitoneal injection for 14 consecutive days.[3]
-
Endpoint Measurement: Tumor volume and weight are measured. The tumor inhibition rate (TIR, %) is calculated.[3]
-
Mechanism Analysis:
-
Immunohistochemistry (IHC): To detect the protein expression levels of Bax, Bcl-2, VEGF, HIF-1α, and survivin in tumor tissues.[3]
-
TUNEL Assay: To determine cellular apoptosis in tumor tissues.[1]
-
Real-time PCR: To measure the relative mRNA expression levels of apoptosis-related genes in tumor tissues.[3]
-
Caption: Workflow for in vivo evaluation of anticancer activity.
In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
-
Cell Line: N2a mouse neuroblastoma cells.[9]
-
Induction of Oxidative Stress: Exposure to 100 µM H₂O₂ for 8 hours.[9]
-
Pre-treatment: Cells are pre-treated with myricanol or myricitrin prior to H₂O₂ exposure.[9]
-
Endpoint Assays:
-
Microscopy: Morphological changes in cells are observed using an inverted microscope.[9]
Future Directions
The therapeutic potential of this compound is a promising area of research that warrants further investigation. While studies on its aglycone, myricanol, provide a strong foundation, future research should focus on elucidating the specific pharmacological profile of the glycosylated form. Key areas for future exploration include:
-
Comparative Studies: Direct comparative studies of the anti-inflammatory, antioxidant, neuroprotective, and anticancer activities of this compound and myricanol are needed to understand the influence of glycosylation on bioactivity.
-
Pharmacokinetic Studies: In-depth pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), are essential to determine the bioavailability and in vivo fate of this compound.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic effects.
-
In Vivo Efficacy: More extensive in vivo studies in relevant animal models of inflammatory diseases, neurodegenerative disorders, and various cancers are required to validate the therapeutic potential of this compound.
Conclusion
This compound is a natural product with significant therapeutic potential, primarily inferred from the activities of its aglycone, myricanol, and related glycosides. Its enhanced solubility suggests potential advantages in terms of bioavailability. The documented antioxidant, anticancer, anti-inflammatory, and neuroprotective properties of related compounds highlight the promise of this compound as a lead compound for drug development. Rigorous scientific investigation focusing specifically on this glucoside is necessary to fully uncover its pharmacological profile and pave the way for its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Study of Hypoglycemic Constituents from Myrica rubra Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of extracts from Chinese bayberry (Myrica rubra Sieb. et Zucc.): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 9. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Studies on Myricanol and its Glycosides: A Technical Overview
Introduction
Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has garnered significant interest for its potential therapeutic properties. Early in vitro research has primarily focused on its anti-cancer and anti-inflammatory activities. These studies provide foundational data on its mechanism of action, potency, and cellular targets. This technical guide summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the implicated signaling pathways.
Anti-Cancer Activity of Myricanol
In vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of myricanol, particularly against human lung adenocarcinoma A549 cells.
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Myricanol | A549 | Tritiated thymidine incorporation | IC50 | 4.85 µg/ml | |
| Myricanone | A549 | Tritiated thymidine incorporation | IC50 | 3.22 µg/ml | [1] |
| Myricanol | A549 | Western Blot | Protein Expression | Upregulation of Caspase-3, Caspase-9, Bax, and p21; Downregulation of Bcl-2 | |
| Myricanol Derivative (5FEM) | A549 | Western Blot | Protein Expression | Upregulation of Caspase-9, p21, and Bax; Downregulation of PARP, survivin, and Bcl-2 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of myricanol or its derivatives for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4][5][6][7]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis: A549 cells, treated with myricanol, are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[8][9][10][11][12]
Signaling Pathway
The in vitro anti-cancer activity of myricanol in A549 cells is primarily mediated through the induction of the mitochondrial apoptosis pathway. Myricanol treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptotic cell death.
Caption: Myricanol-induced apoptosis pathway in A549 cells.
Anti-Inflammatory Activity of Myricanol and Related Glycosides
In vitro studies have also suggested that myricanol and its glycosides possess anti-inflammatory properties, primarily through the modulation of inflammatory mediators.
Quantitative Data Summary
Specific IC50 values for the anti-inflammatory effects of myricanol are not consistently reported in early studies. However, a study on myricetin 3-O-β-d-galactopyranoside (M3G), a related flavonol glycoside, demonstrated a significant reduction in the production of pro-inflammatory cytokines in UVA-irradiated HaCaT keratinocytes. At a concentration of 25 μM, M3G treatment decreased the levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 by 51.7%, 55.9%, 66.6%, 52.6%, and 81.3%, respectively.[13]
Experimental Protocols
In Vitro Anti-Inflammatory Assay (e.g., Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO) and other pro-inflammatory mediators.
-
Compound Treatment: Cells are co-treated with the inflammatory stimulant and various concentrations of the test compound (e.g., myricanol).
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, stimulated cells.
Signaling Pathway
The anti-inflammatory effects of myricanol are thought to be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By inhibiting these pathways, myricanol can suppress the expression and production of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2.
Caption: Proposed anti-inflammatory mechanism of myricanol.
Conclusion
Early in vitro studies on myricanol, the aglycone of (+)-S-Myricanol glucoside, have laid a crucial foundation for understanding its potential as a therapeutic agent. The research highlights its significant anti-cancer effects through the induction of apoptosis in lung cancer cells and suggests promising anti-inflammatory properties. The detailed experimental protocols and elucidated signaling pathways provide a solid framework for future investigations. Further research is warranted to directly evaluate the in vitro activities of this compound and to explore its full therapeutic potential.
References
- 1. In vitro Anticancer Activity of Myricanone in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol 5-fluorobenzyloxy ether regulation of survivin pathway inhibits human lung adenocarcinoma A549 cells growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT Assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Antioxidant Properties of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-S-Myricanol Glucoside and its Potential Antioxidant Role
This compound is a cyclic diarylheptanoid glycoside, a class of natural compounds found in various plants, particularly in the Myricaceae family, such as Myrica rubra (Chinese bayberry). Myricanol and its derivatives are recognized for a range of biological activities, with a significant emphasis on their antioxidant potential. These compounds are structurally characterized by two aromatic rings linked by a seven-carbon chain. The presence of hydroxyl groups on the aromatic rings is a key determinant of their antioxidant capacity, as these groups can donate hydrogen atoms to neutralize free radicals.
Extracts from plants of the Myrica and Morella genera, which are known to contain myricanol and its glycosides, have demonstrated considerable antioxidant and free radical scavenging activities.[1][2] While direct quantitative data for this compound is not available, the known antioxidant effects of structurally similar compounds and extracts rich in myricanol derivatives suggest its potential to mitigate oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the study of antioxidant compounds like this compound a promising area of research for novel therapeutic development.[1][3]
Quantitative Antioxidant Data
As previously stated, specific quantitative data (e.g., IC50 values from DPPH or ABTS assays, or Cellular Antioxidant Activity values) for isolated this compound are not available in the reviewed literature. Research has focused more on the antioxidant properties of crude extracts or other related flavonoids from the Myrica species.[4][5] For context, a review of compounds from Morella and Myrica species indicated that some diarylheptanoid derivatives exhibit significant antioxidant effects, with some even surpassing the activity of common standards like ascorbic acid and α-tocopherol.[6]
For drug development and scientific research, it is imperative to determine the specific antioxidant capacity of the pure compound. The following sections detail the standard experimental protocols that should be employed to generate this crucial data.
Experimental Protocols for Antioxidant Activity Assessment
To rigorously evaluate the antioxidant properties of this compound, a combination of chemical and cell-based assays is recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound: Dissolve this compound in the same solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant's activity.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound at various concentrations to a fixed volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake, metabolism, and distribution of the compound.
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF in the presence of a ROS generator (e.g., AAPH) is measured.
Methodology:
-
Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are cultured in a 96-well plate until they form a confluent monolayer.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA.
-
Treatment with Antioxidant: After the incubation period, the cells are washed again and treated with various concentrations of this compound.
-
Induction of Oxidative Stress: A ROS-generating compound, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the wells.
-
Fluorescence Measurement: The fluorescence is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for DCF).
-
Calculation: The area under the fluorescence versus time curve is calculated. The CAA value is determined by comparing the inhibition of fluorescence by the test compound to that of a standard antioxidant, such as quercetin. The results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
Signaling Pathways and Mechanistic Insights
Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The two primary pathways of interest are the Nrf2-ARE and MAPK signaling pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][8] This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9] It is plausible that this compound could activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.
Caption: Nrf2-ARE signaling pathway activation by oxidative stress.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that are involved in a wide range of cellular processes, including the response to oxidative stress.[2][4] Key MAPK pathways include the ERK, JNK, and p38 pathways. Oxidative stress can activate these pathways, leading to diverse cellular outcomes, including both cell survival and apoptosis.[5] Some antioxidants can modulate MAPK signaling to promote cell survival and protect against oxidative damage. For instance, they might suppress the pro-apoptotic JNK and p38 pathways while activating the pro-survival ERK pathway. The effect of this compound on these pathways would be a critical area of investigation to understand its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical and Cellular Assays Combined with In Vitro Digestion to Determine the Antioxidant Activity of Flavonoids from Chinese Bayberry (Myrica rubra Sieb. et Zucc.) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Compounds from Myrica esculenta: Antioxidant Insights and Docking Studies on H+K+-ATPase and H2 Receptor Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Antioxidant Properties in Fruits of Myrica esculenta: A Popular Wild Edible Species in Indian Himalayan Region - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of (+)-S-Myricanol Glucoside and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of (+)-S-Myricanol glucoside is limited. This guide provides a comprehensive overview of the anti-inflammatory effects of its aglycone, Myricanol, and the closely related flavonoid, Myricetin. The presented data and mechanisms are foundational for investigating the therapeutic potential of this compound.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. Myricanol, a diarylheptanoid found in the bark of Myrica rubra, and its glycosidic forms, have demonstrated potent anti-inflammatory activities. This document synthesizes the current understanding of the anti-inflammatory effects of Myricanol and related compounds, focusing on their mechanisms of action, providing quantitative data on their efficacy, and detailing the experimental protocols for their evaluation. The primary mechanisms of action involve the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Myricanol, Myricetin, and their glycosides from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Assay System | Target | IC50 / Effect | Reference(s) |
| Myricanol | LPS-activated macrophages | iNOS induction | Potent inhibition | [1] |
| Myricetin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | > 50 µM | [2] |
| Myricetin | LPS-activated macrophages | TNF-α Production | IC50 ~1 µM | [3] |
| Myricetin | LPS-activated macrophages | IL-6 Production | IC50 < 1 µM | [3] |
| Myricetin | LPS-activated macrophages | IL-12 Production | IC50 1.45 µg/mL | [3] |
| Myricetin 3-O-glucoside | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | IC50 21.2 µM | [4] |
| Luteolin 7-glucoside | LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 release | Approximate IC50 50 µM | [3] |
| PGG | LPS-activated RAW 264.7 cells | iNOS activity | IC50 ~18 µg/mL | [5] |
| PGG | LPS-activated RAW 264.7 cells | COX-2 activity (PGE2) | IC50 ~8 µg/mL | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Myricetin
| Animal Model | Treatment | Dosage | Effect | Reference(s) |
| Carrageenan-induced paw edema in rats | Myricetin | - | Significant inhibition of paw edema | [6] |
| Xylene-induced ear edema in mice | Myricetin | - | Significant inhibition of ear edema | [6] |
| Acetic acid-induced vascular permeability in mice | Myricetin | - | Inhibition of increased capillary permeability | [6] |
| Dextran sulfate sodium-induced colitis in mice | Oral administration of Myricetin | 100 and 200 mg/kg | Ameliorated body weight loss, reduced histology scores, decreased IL-1β and IL-6 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators in cultured macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compound, RAW 264.7 cells are plated in a 96-well plate. After 24 hours, cells are treated with various concentrations of the compound for a specified period. MTT reagent is then added, and after incubation, the formazan product is dissolved in a solubilization solution. The absorbance is measured to determine cell viability.[9]
-
LPS Stimulation and Treatment: Cells are seeded in 24-well or 96-well plates. They are then pre-treated with non-toxic concentrations of the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours to induce an inflammatory response.[8][10]
-
Measurement of Nitric Oxide (Griess Assay): The production of nitric oxide (NO), a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12][13]
-
Collect 150 µL of cell culture supernatant.
-
Add 130 µL of deionized water and 20 µL of Griess reagent.
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at 540 nm.[11]
-
Nitrite concentration is calculated using a sodium nitrite standard curve.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15][16]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered to the rats, typically orally (p.o.) or intraperitoneally (i.p.), at various doses. A positive control group receives a known anti-inflammatory drug like indomethacin or aspirin, and a control group receives the vehicle.[17]
-
Induction of Edema: One hour after the administration of the test compound, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[7][17]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanism of Action
Myricanol and related compounds exert their anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Myricanol has been shown to suppress the translocation of the NF-κB p65 subunit.[19]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling molecules that regulate the production of inflammatory cytokines.[20] Myricanol can suppress the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory processes.[19]
References
- 1. Inhibitors of nitric oxide production from the bark of Myrica rubra: structures of new biphenyl type diarylheptanoid glycosides and taraxerane type triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the laboratory synthesis of (+)-S-Myricanol glucoside, a naturally occurring diarylheptanoid with potential therapeutic applications. The synthesis involves two key stages: the total synthesis of the aglycone, (±)-myricanol, and its subsequent stereoselective glycosylation to yield the target glucoside. This guide includes detailed experimental protocols for key reactions, a summary of quantitative data, and visualizations of the synthetic pathway and relevant biological signaling pathways.
Introduction
Myricanol, a cyclic diarylheptanoid isolated from plants of the Myrica species, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Recent studies have highlighted the potential of myricanol and its derivatives in the context of neurodegenerative diseases. Specifically, certain enantiomers of myricanol have been shown to reduce the levels of the microtubule-associated protein tau, a key factor in the pathology of Alzheimer's disease and other tauopathies.[1][2][3][4][5] The glucosidated form of myricanol, this compound, is of particular interest as glycosylation can improve a compound's solubility and pharmacokinetic profile. The synthesis of this complex natural product presents a significant challenge, requiring a multi-step approach. This document outlines a viable synthetic strategy based on established methodologies.
Synthetic Strategy
The synthesis of this compound can be approached in a convergent manner. First, the racemic aglycone, (±)-myricanol, is synthesized. Several total syntheses of (±)-myricanol have been reported, with key steps often involving a cross-metathesis reaction to form a linear diarylheptanoid precursor, followed by an intramolecular Suzuki-Miyaura coupling to construct the characteristic macrocyclic ring.[1][2][6] Following the synthesis of the aglycone, a stereoselective glycosylation is performed to introduce the glucose moiety at the C-5 hydroxyl group. Finally, a deprotection step yields the target compound.
Part 1: Total Synthesis of (±)-Myricanol
A representative synthesis of (±)-myricanol is summarized below, based on the route described by Bochicchio et al., which proceeds in 9 steps with an overall yield of 4.9%.[1][2][6]
Experimental Workflow for (±)-Myricanol Synthesis
References
- 1. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of (+)-S-Myricanol Glucoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside found in plants of the Myrica genus, such as Myrica rubra and Myrica cerifera.[1] Diarylheptanoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound and its analogues using a suite of NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy.
Structural Information
Compound: (+)-S-Myricanol 5-O-β-D-glucopyranoside
Molecular Formula: C₂₇H₃₆O₁₀
Molecular Weight: 520.57 g/mol [2]
Structure:
(Image Source: PubChem CID 14059610)
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related analogue, 7-hydroxymyricanol 5-O-β-D-glucopyranoside , isolated from Morella salicifolia. This data, reported in methanol-d₄, serves as a valuable reference for the structural assignment of this compound due to the high structural similarity of the myricanol core and the attached glucose moiety.
Table 1: ¹H NMR Data (600 MHz, methanol-d₄) of 7-hydroxymyricanol 5-O-β-D-glucopyranoside
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.85, 2.75 | m | |
| 3 | 1.55 | m | |
| 4 | 1.35 | m | |
| 6 | 1.45 | m | |
| 7 | 4.40 | m | |
| 8 | 1.80, 1.65 | m | |
| 10 | 6.85 | s | |
| 11 | 4.65 | t | 7.8 |
| 12 | 2.05, 1.95 | m | |
| 14 | 6.95 | s | |
| 1' | 5.05 | d | 7.4 |
| 2' | 3.55 | m | |
| 3' | 3.45 | m | |
| 4' | 3.40 | m | |
| 5' | 3.48 | m | |
| 6'a | 3.90 | dd | 12.0, 2.2 |
| 6'b | 3.75 | dd | 12.0, 5.5 |
| 3-OCH₃ | 3.88 | s | |
| 4-OCH₃ | 3.87 | s |
(Data adapted from Makule, E. et al., 2017)
Table 2: ¹³C NMR Data (150 MHz, methanol-d₄) of 7-hydroxymyricanol 5-O-β-D-glucopyranoside
| Position | δC (ppm) |
| 1 | 138.5 |
| 2 | 32.1 |
| 3 | 26.5 |
| 4 | 30.1 |
| 5 | 150.0 |
| 6 | 36.2 |
| 7 | 70.1 |
| 8 | 40.5 |
| 9 | 135.8 |
| 10 | 115.2 |
| 11 | 75.3 |
| 12 | 42.8 |
| 13 | 132.5 |
| 14 | 112.8 |
| 15 | 148.2 |
| 16 | 147.9 |
| 17 | 130.5 |
| 1' | 102.3 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.9 |
| 6' | 62.7 |
| 3-OCH₃ | 56.5 |
| 4-OCH₃ | 56.4 |
(Data adapted from Makule, E. et al., 2017)
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the bark or roots of Myrica species. Standard chromatographic techniques such as column chromatography over silica gel, Sephadex LH-20, and preparative HPLC are employed for purification.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening in the spectra.
-
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δH 3.31 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation delay (d1): 2 seconds
-
-
Reference the spectrum to the solvent peak (e.g., methanol-d₄ at δC 49.0 ppm).
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Typical parameters:
-
Pulse program: cosygpqf
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
Typical parameters:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of increments in F1: 128-256
-
Number of scans per increment: 2-8
-
Set the ¹JCH coupling constant to ~145 Hz.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). It is crucial for connecting different spin systems and determining the glycosylation site.
-
Typical parameters:
-
Pulse program: hmbcgplpndqf
-
Number of increments in F1: 256-512
-
Number of scans per increment: 4-16
-
Set the long-range coupling constant (ⁿJCH) to 8-10 Hz.
-
-
Mandatory Visualization
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key HMBC Correlations for Structural Connectivity
The HMBC experiment is pivotal in piecing together the molecular puzzle. The following diagram highlights the key long-range correlations expected for this compound that confirm the connectivity between the diarylheptanoid core and the glucose moiety, as well as within the core itself.
Caption: Key HMBC correlations for determining the structure of this compound.
Concluding Remarks
The combination of 1D and 2D NMR techniques provides a powerful and non-destructive method for the complete structural elucidation of complex natural products like this compound. Careful analysis of the spectral data allows for the unambiguous assignment of all proton and carbon signals, the determination of proton-proton and proton-carbon connectivities, and the identification of the glycosylation site. The protocols and data presented herein serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of diarylheptanoid glycosides.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a diarylheptanoid glycoside with potential therapeutic applications, including neuroprotective and antioxidant effects.[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]
Chemical Properties
The fundamental chemical properties of this compound are essential for developing an appropriate mass spectrometry method.
| Property | Value | Reference |
| Molecular Formula | C27H36O10 | [4][5] |
| Molecular Weight | 520.6 g/mol | [4][5] |
| IUPAC Name | 2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in a biological matrix such as plasma.
Sample Preparation
Effective sample preparation is critical to remove interferences and enhance the analytical signal. A protein precipitation method is often employed for plasma samples.[6]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 40 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 15 seconds.
-
Add 360 µL of ice-cold methanol to precipitate proteins.[6]
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 12,800 x g for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex for 30 seconds and centrifuge at 12,800 x g for 5 minutes.[6]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 10% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V[3] |
| Dwell Time | 100 ms |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, specific precursor-to-product ion transitions are monitored. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. A common fragmentation pathway for O-glycosides is the neutral loss of the sugar moiety.[8][9]
-
Precursor Ion ([M+H]⁺): m/z 521.2
-
Fragmentation: The primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162.1 Da).
-
Product Ion (Aglycone): m/z 359.1 ([M+H-162]⁺)
Further fragmentation of the aglycone can provide a confirmatory product ion.
Hypothetical MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 521.2 | 359.1 | 20 (Optimize) | Quantifier |
| This compound | 521.2 | 151.0 | 35 (Optimize) | Qualifier |
| Internal Standard | (To be determined) | (To be determined) | (Optimize) |
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.7 |
| 10 | 0.125 | 101.1 |
| 50 | 0.630 | 99.2 |
| 100 | 1.245 | 100.5 |
| 500 | 6.289 | 98.1 |
| 1000 | 12.550 | 99.9 |
Linearity: r² > 0.99 Range: 1-1000 ng/mL
Table 2: Representative Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.1 | 103.7 |
| Low | 3 | 6.2 | 97.8 | 7.5 | 99.1 |
| Medium | 80 | 4.1 | 101.5 | 5.3 | 100.8 |
| High | 800 | 3.5 | 98.9 | 4.8 | 99.6 |
Visualizations
Mass Spectrometry Fragmentation Pathway
The fragmentation of glycosides in the mass spectrometer typically involves the cleavage of the glycosidic bond, which is the most labile bond in O-glycosides.[8][10]
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The overall process from sample collection to data analysis follows a structured workflow.
Caption: Workflow for quantitative analysis.
Putative Signaling Pathway
Myricanol has been reported to have therapeutic effects against sarcopenia by rescuing mitochondrial dysfunction and reducing reactive oxygen species (ROS).[1] This suggests a potential signaling pathway involving the modulation of oxidative stress.
Caption: Hypothetical signaling pathway for Myricanol.
References
- 1. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. This compound | C27H36O10 | CID 14059610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myricanol-15-glucoside | C27H36O10 | CID 146123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a natural compound with significant therapeutic potential. While in vivo data for the glucoside form is emerging, extensive research on its aglycone, Myricanol, has demonstrated potent biological activities. It is hypothesized that this compound acts as a prodrug, converted to the active Myricanol in vivo. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the effects of this compound, based on the established activities of Myricanol. The primary focus is on its demonstrated efficacy in models of muscle dysfunction and metabolic disorders.
Data Presentation
The following tables summarize key quantitative data from in vivo studies using Myricanol, which can serve as a starting point for designing experiments with this compound. Dosage adjustments may be necessary to account for the molecular weight difference and bioavailability of the glucoside.
Table 1: Efficacy of Myricanol in a Dexamethasone-Induced Muscle Atrophy Mouse Model
| Parameter | Dexamethasone-Treated Control | Myricanol (5 mg/kg) Treated | P-value | Citation |
| Quadriceps Muscle Mass (% of body weight) | 1.18 ± 0.06 | 1.36 ± 0.02 | < 0.01 | [1][2] |
| Gastrocnemius Muscle Mass (% of body weight) | 0.78 ± 0.05 | 0.87 ± 0.08 | < 0.01 | [1][2] |
| Grip Strength (g) | 70.90 ± 4.59 | 120.58 ± 7.93 | < 0.01 | [1][2] |
| Swimming Exhaustive Time (s) | 48.80 ± 11.43 | 83.75 ± 15.19 | < 0.01 | [1][2] |
Table 2: Effects of Myricanol in a High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Mouse Model
| Parameter | High-Fat Diet (HFD) Control | Myricanol-Treated HFD | Key Finding | Citation |
| Adiposity | Increased | Alleviated | Myricanol treatment reduced fat accumulation. | [3][4] |
| Insulin Resistance | Present | Alleviated | Myricanol treatment improved insulin sensitivity. | [3][4] |
| Irisin Production in Skeletal Muscle | - | Enhanced | Myricanol stimulated the production of the myokine irisin. | [3][4] |
| Browning of Inguinal Fat | - | Induced | Myricanol promoted the browning of white adipose tissue. | [3][4] |
Experimental Protocols
Protocol 1: Dexamethasone-Induced Muscle Atrophy Model
This protocol is designed to assess the efficacy of this compound in preventing or reversing glucocorticoid-induced muscle wasting.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate vehicle for the glucoside).
-
Group 2: Dexamethasone (DEX) + Vehicle.
-
Group 3: Dexamethasone (DEX) + this compound (e.g., 5 mg/kg, dose to be optimized).
-
Group 4 (Optional): this compound only.
3. Procedure:
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Induction of Atrophy: Administer dexamethasone (e.g., 20 mg/kg/day, intraperitoneally) for a specified period (e.g., 10 days) to induce muscle atrophy in Groups 2 and 3.
-
Treatment: Co-administer this compound (orally or via the appropriate route) daily to Group 3 for the duration of the dexamethasone treatment.
-
Monitoring: Monitor body weight and food intake daily.
4. Outcome Measures:
-
Muscle Function:
-
Grip Strength Test: Assess forelimb muscle strength using a grip strength meter.
-
Treadmill or Swimming Exhaustion Test: Evaluate endurance capacity.
-
-
Muscle Mass: At the end of the study, euthanize the mice and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps).
-
Histological Analysis: Perform H&E staining on muscle cross-sections to measure myofiber size.
-
Biochemical and Molecular Analysis: Analyze muscle tissue for markers of protein degradation (e.g., Atrogin-1, MuRF1), autophagy, and mitochondrial biogenesis via Western blotting or qPCR.
Protocol 2: High-Fat Diet-Induced Obesity and Insulin Resistance Model
This protocol evaluates the potential of this compound to ameliorate metabolic dysfunction.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 4-6 weeks at the start of the diet.
-
Housing: As described in Protocol 1.
2. Experimental Groups:
-
Group 1: Control Diet (CD) + Vehicle.
-
Group 2: High-Fat Diet (HFD) + Vehicle.
-
Group 3: High-Fat Diet (HFD) + this compound (dose to be optimized).
3. Procedure:
-
Dietary Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance (Groups 2 and 3). Group 1 receives a control diet.
-
Treatment: Administer this compound daily (e.g., orally) to Group 3 for the last 4-6 weeks of the HFD feeding period.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.
4. Outcome Measures:
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Assess glucose clearance.
-
Insulin Tolerance Test (ITT): Evaluate insulin sensitivity.
-
-
Body Composition: Analyze body composition (fat mass vs. lean mass) using DEXA or MRI.
-
Tissue Collection: At the end of the study, collect blood for analysis of serum insulin, lipids, and irisin levels. Dissect and weigh liver, adipose tissues (epididymal, inguinal), and skeletal muscle.
-
Molecular Analysis:
-
Skeletal Muscle and Adipose Tissue: Analyze for markers of mitochondrial biogenesis, fatty acid oxidation, and insulin signaling via Western blotting or qPCR.
-
Adipose Tissue: Examine for markers of browning (e.g., UCP1) in inguinal white adipose tissue.
-
Signaling Pathways and Visualizations
Myricanol has been shown to exert its effects through the activation of two key signaling pathways: SIRT1 and AMPK.
SIRT1 Signaling Pathway in Muscle
Myricanol directly binds to and activates Sirtuin 1 (SIRT1).[1][2] This activation leads to the deacetylation of downstream targets, which in turn inhibits protein degradation, promotes autophagy to clear damaged proteins, and enhances mitochondrial biogenesis.[1][2]
References
- 1. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol modulates skeletal muscle–adipose tissue crosstalk to alleviate high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside isolated from plants of the Myrica species.[][2] It is a derivative of myricanol, possessing a glucose moiety that enhances its water solubility and stability compared to its aglycone counterpart.[] This compound has garnered significant interest in the scientific community due to its promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[][3][4] As with many natural products, developing stable formulations of this compound is crucial for obtaining reliable and reproducible results in preclinical research and for its potential future as a therapeutic agent.
This document provides detailed application notes and protocols for the systematic development of stable formulations of this compound for research purposes. These guidelines will address critical formulation challenges such as solubility, pH sensitivity, and stability against environmental factors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing stable formulations. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C27H36O10 | [][5] |
| Molecular Weight | 520.57 g/mol | [2] |
| CAS Number | 449729-89-9 | [2][5] |
| Appearance | Solid | [5] |
| pKa (Predicted) | 9.34 ± 0.40 | [][6] |
| Water Solubility | The glucoside form improves water solubility. | [] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a stilbenoid-like diarylheptanoid with a glycosidic linkage and phenolic hydroxyl groups) and the known instabilities of related compounds like flavonoids and stilbenoids, several potential degradation pathways can be postulated.[7][8] These include:
-
Hydrolysis: The glycosidic bond can be susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the glucose moiety to yield the aglycone, myricanol.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures and subsequent polymerization, resulting in discoloration and loss of activity.
-
Isomerization: Similar to stilbenoids, there might be a potential for isomerization, although this is less characterized for diarylheptanoids.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Formulation Development
A systematic approach is essential for efficiently developing a stable formulation. The following workflow outlines the key stages, from initial characterization to the selection of a lead formulation for further studies.
Caption: Experimental workflow for formulation development.
Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in various aqueous and organic solvent systems relevant for in vitro and in vivo research.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: pH-Rate Stability Profile
Objective: To evaluate the stability of this compound over a range of pH values to identify the pH of maximum stability.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC-UV system
-
pH meter
-
Constant temperature incubator
Methodology:
-
Prepare a series of buffer solutions at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile and identify the pH of optimal stability.
Protocol 3: Photostability Testing
Objective: To assess the stability of this compound when exposed to light.
Materials:
-
This compound solution in a chosen solvent/buffer system.
-
Clear and amber vials.
-
A photostability chamber with controlled light (ICH Option 2: cool white and near UV lamps) and temperature.
-
HPLC-UV system.
Methodology:
-
Prepare a solution of this compound.
-
Place the solution in both clear and amber vials. The amber vials will serve as dark controls.
-
Expose the vials in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
At appropriate time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.
Protocol 4: Excipient Compatibility Screening
Objective: To evaluate the compatibility of this compound with common formulation excipients.
Materials:
-
This compound
-
Selected excipients:
-
Antioxidants: Ascorbic acid, sodium metabisulfite, EDTA
-
Solubilizers/Surfactants: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 80
-
-
A suitable solvent system identified from Protocol 1 and 2.
-
HPLC-UV system.
-
Constant temperature incubator.
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent system.
-
Prepare solutions of each excipient at concentrations relevant for formulation.
-
In separate vials, mix the this compound stock solution with each excipient solution. Include a control sample with no excipient.
-
Store the vials at an accelerated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).
-
At initial and subsequent time points, withdraw samples and analyze by HPLC for the concentration of this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products, and any physical changes such as precipitation or discoloration.
-
Compare the stability of this compound in the presence of each excipient to the control to determine compatibility.
Data Presentation
All quantitative data from the above protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) |
| Deionized Water | |
| PBS (pH 7.4) | |
| Ethanol | |
| DMSO | |
| PEG 400 |
Table 2: pH-Dependent Degradation Rate Constants of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 8.0 | ||
| 10.0 |
Table 3: Photostability of this compound
| Condition | Time (h) | % Remaining this compound |
| Light Exposed | 0 | 100 |
| X | ||
| Dark Control | 0 | 100 |
| X |
Table 4: Excipient Compatibility of this compound at 40°C after 2 Weeks
| Excipient | Concentration | % Remaining this compound | Observations |
| Control (None) | - | ||
| Ascorbic Acid | 0.1% w/v | ||
| EDTA | 0.01% w/v | ||
| HP-β-CD | 5% w/v | ||
| Polysorbate 80 | 1% v/v |
Conclusion
The protocols and workflow outlined in these application notes provide a comprehensive framework for the systematic development of stable formulations of this compound. By carefully characterizing its solubility and stability under various conditions and assessing its compatibility with common excipients, researchers can develop robust formulations that will ensure the integrity and reproducibility of their scientific investigations. This systematic approach is critical for unlocking the full therapeutic potential of this promising natural compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 449729-89-9 | MM44398 [biosynth.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | C27H36O10 | CID 14059610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 449729-89-9 [amp.chemicalbook.com]
- 7. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of (+)-S-Myricanol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-S-Myricanol glucoside is a naturally occurring phenolic compound isolated from the root bark of plants such as Myrica cerifera.[] As a glycosylated derivative of myricanol, it exhibits enhanced water solubility, making it a compound of interest for various in vitro biological studies.[] These notes provide a detailed guide for the proper dissolution and handling of this compound for use in in vitro experiments, ensuring reproducibility and accuracy in research findings.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. While qualitative solubility in Dimethyl Sulfoxide (DMSO) and enhanced water solubility due to its glucoside moiety are reported, specific quantitative solubility data in common laboratory solvents are not widely available and should be determined empirically.
| Property | Value | Source |
| CAS Number | 449729-89-9 | PubChem |
| Molecular Formula | C₂₇H₃₆O₁₀ | PubChem |
| Molecular Weight | 520.6 g/mol | PubChem |
| Appearance | Solid | PubChem |
| Melting Point | 220 - 223 °C | PubChem |
| Solubility in DMSO | Soluble (Quantitative limit not specified) | AOBIOUS |
| Solubility in Water | Enhanced due to glucoside | BOC Sciences[] |
| pKa | 9.34 ± 0.40 at 25°C | BOC Sciences[] |
Recommended Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO to minimize the final solvent concentration in the experimental setup.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: If not pre-weighed, accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, especially if the compound's toxicity is unknown.
-
Initial Dissolution:
-
Add a small, precise volume of DMSO to the vial containing the compound.
-
For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (520.6 g/mol ).
-
-
Complete Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid particles have dissolved.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be employed. Always check the compound's stability information before heating.
-
-
Storage of Stock Solution:
-
Store the stock solution in tightly sealed, amber or foil-wrapped vials to protect it from light.
-
For short-term storage (1-2 weeks), refrigeration at 4°C is suitable.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
References
Application Notes: (+)-S-Myricanol Glucoside in Neurodegenerative Disease Models
Introduction
(+)-S-Myricanol glucoside is a natural diarylheptanoid glycoside isolated from the root bark of Myrica cerifera (bayberry).[1][2] While much of the detailed experimental research has been conducted on its aglycone, (+)-S-Myricanol, the glucoside form offers the advantage of enhanced water solubility and potentially improved bioavailability, making it a promising candidate for in vivo studies.[2] These application notes provide a summary of the known neuroprotective mechanisms of the aglycone, (+)-S-Myricanol, and detailed protocols for evaluating the efficacy of this compound in cellular and animal models of neurodegenerative diseases, particularly those characterized by tau pathology (tauopathies) such as Alzheimer's disease.
The primary neuroprotective mechanism of (+)-S-Myricanol is the destabilization and promotion of the degradation of microtubule-associated protein tau.[3][4][5] Pathological accumulation of hyperphosphorylated tau is a hallmark of several neurodegenerative diseases.[6] (+)-S-Myricanol has been shown to reduce tau levels through the induction of autophagy.[6] Additionally, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and anti-inflammatory effects.[2][7] Another proposed mechanism involves the activation of Sirtuin 1 (SIRT1), a deacetylase with neuroprotective functions.[8][9]
Disclaimer: The majority of the detailed mechanistic and quantitative data currently available is for the aglycone, (+)-S-Myricanol. The following protocols are based on this data and are intended to be adapted for the evaluation of this compound. Researchers should perform dose-response studies to determine the optimal concentration of the glucoside for their specific model system.
Key Mechanisms of Action
-
Tau Protein Reduction: Promotes the degradation of both wild-type and pathological forms of the tau protein.[3][6]
-
Autophagy Induction: Enhances the cellular autophagic flux, leading to the clearance of aggregated proteins like tau.[6]
-
Antioxidant Activity: Protects neuronal cells from oxidative stress by scavenging ROS.[2][7]
-
SIRT1 Activation: Activates the NAD+-dependent deacetylase SIRT1, which is involved in neuroprotection and cellular longevity.[8][9]
Quantitative Data Summary
The following table summarizes the quantitative data reported for the aglycone, (+)-S-Myricanol. This data can serve as a benchmark for studies involving this compound.
| Parameter | Model System | Compound | Value | Reference |
| Tau Reduction | HEK293T cells expressing P301L tau | (-)-aS,11R-Myricanol | IC50: 18.56 µM | [6] |
| Muscle Atrophy Rescue | Dexamethasone-induced muscle wasting in C57BL/6 mice | Myricanol | 5 mg/kg | [8][9] |
| SIRT1 Binding | In silico and in vitro | Myricanol | Binding Energy: -5.87 kcal/mol | [8][9] |
| Cell Viability | H2O2-induced cytotoxicity in N2a cells | Myricanol | Pretreatment significantly increased cell viability | [7] |
| ROS Reduction | H2O2-induced ROS in N2a cells | Myricanol | Markedly attenuated the increase in ROS | [7] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Evaluation of Tau Reduction in a Cellular Model
Objective: To determine the effect of this compound on the levels of total and phosphorylated tau in a neuronal cell line overexpressing human tau.
Materials:
-
HEK293T or SH-SY5Y cells stably expressing a human tau construct (e.g., P301L mutant).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound stock solution (dissolved in DMSO or water).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Total Tau (e.g., Tau-5, HT7)
-
Phospho-Tau (e.g., AT8, PHF-1)
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Cell Seeding: Seed the tau-expressing cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24-48 hours. Include a vehicle control (DMSO or water).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load samples onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL reagent. h. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the tau and phospho-tau bands to the loading control.
Protocol 2: Assessment of Autophagy Flux
Objective: To determine if this compound enhances autophagic flux in neuronal cells. This is often measured by observing the turnover of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
This compound.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer, protein quantification kit, and Western blot reagents as in Protocol 1.
-
Primary antibody: LC3B.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates.
-
Treatment: a. Divide the cells into four groups: i. Vehicle control ii. This compound iii. Bafilomycin A1 alone iv. This compound + Bafilomycin A1 b. Pre-treat with this compound for a set time (e.g., 24 hours). c. For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to the designated wells.
-
Western Blotting: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1. Probe the membrane for LC3B and a loading control.
-
Data Analysis: a. Quantify the band intensities for LC3-I and LC3-II. b. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. c. An increase in the accumulation of LC3-II in the presence of Bafilomycin A1 compared to Bafilomycin A1 alone indicates an increase in autophagic flux.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To evaluate the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.
Materials:
-
Neuronal cell line (e.g., N2a).
-
This compound.
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂).
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment: Treat the cells with this compound for 1-2 hours.
-
Staining: Remove the medium and incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS. Add the oxidative stress inducer (e.g., 100 µM H₂O₂) in the presence or absence of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings at several time points (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis: Subtract the background fluorescence and express the results as a percentage of the fluorescence in the cells treated with the oxidative stress inducer alone. A decrease in fluorescence indicates a reduction in ROS levels.
Conclusion
This compound represents a promising natural compound for the development of therapeutics for neurodegenerative diseases. Its potential to reduce pathological tau, enhance autophagy, and combat oxidative stress warrants further investigation. The protocols outlined above provide a framework for researchers to systematically evaluate the neuroprotective effects of this compound in relevant disease models. Given the enhanced solubility of the glucoside, it is a particularly attractive candidate for in vivo studies in animal models of tauopathy. Future studies should aim to establish a clear pharmacokinetic and pharmacodynamic profile of this compound to facilitate its translation into clinical applications.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tau reduction in the presence of amyloid-β prevents tau pathology and neuronal death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-S-Myricanol Glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (+)-S-Myricanol glucoside synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary approaches for the synthesis of this compound are chemical synthesis and enzymatic synthesis. The most common chemical method is the Koenigs-Knorr reaction, which involves the use of a glycosyl halide donor and a promoter, such as a silver or mercury salt.[1][2] Enzymatic synthesis typically employs UDP-glycosyltransferases (UGTs) to catalyze the transfer of a glucose moiety from a sugar donor to the myricanol aglycone.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: Key challenges in the chemical synthesis, particularly the Koenigs-Knorr reaction, include achieving high yields, ensuring stereoselectivity (formation of the desired β-glucoside), and preventing side reactions.[1][3] The phenolic hydroxyl groups of myricanol can be less reactive than alcoholic hydroxyls, and the stability of the glycosyl donor is a critical factor.[3] Proper selection of protecting groups for both the myricanol and the glucose donor is essential to avoid unwanted reactions at other sites on the molecules.
Q3: What factors influence the yield and efficiency of enzymatic glycosylation?
A3: The efficiency of enzymatic glycosylation is influenced by several factors, including the choice of the specific UDP-glycosyltransferase (UGT), the concentration of the enzyme and substrates (myricanol and UDP-glucose), reaction conditions such as pH and temperature, and the potential for substrate or product inhibition of the enzyme. The low aqueous solubility of the hydrophobic myricanol substrate can also be a limiting factor, sometimes necessitating the use of co-solvents.
Q4: How can I purify the final this compound product?
A4: Purification of myricanol glucosides is typically achieved using chromatographic techniques. Column chromatography with silica gel or reverse-phase media (like C18) is a common method.[4] Preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity. The choice of solvent system for chromatography will depend on the polarity of the glucoside and any remaining impurities.
Q5: What analytical techniques are used to confirm the structure of this compound?
A5: The structure of this compound is typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the connectivity of the atoms and the stereochemistry of the glycosidic bond.[5] Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is used to confirm the molecular weight of the product.[5][6]
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Reaction)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive glycosyl donor (e.g., acetobromoglucose). | - Use freshly prepared glycosyl halide. - Store glycosyl halide under anhydrous and inert conditions. |
| Insufficiently reactive promoter (e.g., silver carbonate). | - Use a more reactive promoter like silver oxide or silver triflate.[1] - Ensure the promoter is of high purity and freshly handled. | |
| Low reactivity of the phenolic hydroxyl group on myricanol. | - Increase the reaction temperature, but monitor for decomposition. - Use a more potent catalyst system. | |
| Decomposition of the glycosyl donor. | - This is a known side reaction.[3] - Add iodine to the reaction mixture, which has been shown to retard the decomposition of the glycosyl halide.[3] | |
| Formation of α-glucoside instead of desired β-glucoside | Lack of neighboring group participation. | - Ensure an acyl protecting group (e.g., acetyl or benzoyl) is present at the C2 position of the glucose donor to promote the formation of the 1,2-trans (β) product.[1] |
| Reaction conditions favoring the α-anomer. | - Use of ether protecting groups on the glucose donor can lead to mixtures of stereoisomers.[1] Stick to ester protecting groups for β-selectivity. | |
| Multiple Products Observed (Poor Regioselectivity) | Glycosylation at other hydroxyl groups on myricanol. | - Employ a protecting group strategy for the other hydroxyl groups on the myricanol molecule before performing the glycosylation step. |
| Difficulty in Removing Protecting Groups | Harsh deprotection conditions leading to product degradation. | - Choose protecting groups that can be removed under mild conditions. - For acetyl groups, Zemplén deacetylation (catalytic sodium methoxide in methanol) is a standard mild procedure. |
Enzymatic Synthesis (UGT-based)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or inappropriate UGT enzyme. | - Screen a panel of UGTs to find one with activity towards myricanol. - Ensure the enzyme is properly folded and active. |
| Poor solubility of myricanol in the aqueous reaction buffer. | - Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, methanol) to improve myricanol solubility. - Optimize the concentration of the co-solvent to avoid denaturing the enzyme. | |
| Sub-optimal reaction conditions. | - Optimize the pH, temperature, and buffer components for the specific UGT being used. - Perform small-scale experiments to screen a range of conditions. | |
| Substrate or product inhibition. | - Vary the initial concentrations of myricanol and UDP-glucose to identify any inhibitory effects. - Consider a fed-batch or continuous reaction setup to maintain optimal substrate concentrations. | |
| Incomplete Conversion | Insufficient enzyme concentration or reaction time. | - Increase the concentration of the UGT. - Extend the reaction time and monitor product formation at different time points. |
| Depletion of the UDP-glucose donor. | - Use a molar excess of UDP-glucose relative to myricanol. - Consider a UDP-glucose regeneration system if feasible. | |
| Enzyme Instability | Denaturation of the UGT under reaction conditions. | - Add stabilizing agents such as glycerol or BSA to the reaction mixture. - If using a co-solvent, ensure its concentration is below the tolerance level of the enzyme. |
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Glycosylation
This protocol is a representative procedure for the synthesis of this compound via the Koenigs-Knorr reaction.
1. Preparation of the Glycosyl Donor (Acetobromoglucose):
-
Commercially available or can be synthesized from glucose pentaacetate and HBr in acetic acid.
2. Glycosylation Reaction:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (+)-S-Myricanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add freshly activated silver(I) oxide (2 equivalents).
-
To this stirring suspension, add a solution of acetobromoglucose (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected myricanol glucoside.
4. Deprotection:
-
Dissolve the purified protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (a small piece of sodium metal dissolved in methanol).
-
Stir the solution at room temperature and monitor the reaction by TLC until all the acetyl groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield this compound.
Enzymatic Synthesis using a UDP-Glycosyltransferase (UGT)
This protocol outlines a general procedure for the enzymatic synthesis of this compound.
1. Reaction Setup:
-
In a microcentrifuge tube or a small reaction vessel, prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
(+)-S-Myricanol (e.g., 1 mM, dissolved in a minimal amount of DMSO)
-
UDP-glucose (2 mM)
-
MgCl₂ (5 mM)
-
A purified UGT known to have activity towards phenolic compounds.
-
2. Reaction Incubation:
-
Initiate the reaction by adding the UGT to the mixture.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 25-37 °C) for 12-24 hours with gentle agitation.
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using HPLC or HPLC-MS.
4. Scale-up and Purification:
-
For larger-scale synthesis, increase the reaction volume proportionally.
-
After quenching the reaction, the product can be purified from the supernatant using preparative HPLC with a C18 column.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-based) |
| Reactants | (+)-S-Myricanol, Acetobromoglucose | (+)-S-Myricanol, UDP-glucose |
| Catalyst/Promoter | Silver(I) oxide, Silver triflate | UDP-glycosyltransferase (UGT) |
| Solvent | Anhydrous Dichloromethane (DCM) | Aqueous buffer (e.g., Tris-HCl) |
| Temperature | Room Temperature | 25-37 °C |
| Reaction Time | 24-48 hours | 12-24 hours |
| Typical Yields | 40-70% | Variable (dependent on enzyme) |
| Key Advantage | Established methodology | High stereoselectivity, mild conditions |
| Key Disadvantage | Use of heavy metal promoters, requires protecting groups | Enzyme cost and availability, substrate solubility |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+)-S-Myricanol Glucoside
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-S-Myricanol glucoside.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, particularly when using chromatographic techniques such as HPLC.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | Why am I seeing broad or tailing peaks for this compound during reverse-phase HPLC? | - Secondary Interactions: The phenolic hydroxyl groups on the molecule can interact with residual silanols on the C18 column. - Mobile Phase pH: The pH of the mobile phase may be close to the pKa of the phenolic groups, leading to mixed ionization states. - Column Overload: Injecting too concentrated a sample. - Column Degradation: Loss of stationary phase or contamination of the column. | - Use an Acid Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase to suppress the ionization of silanol groups. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the compound to maintain a single protonation state. - Reduce Sample Concentration: Dilute the sample before injection. - Use a Guard Column: Protect the analytical column from strongly retained impurities. - Flush or Replace Column: Wash the column according to the manufacturer's instructions or replace it if performance does not improve. |
| PUR-002 | I am observing co-eluting impurity peaks with my target compound. How can I improve the resolution? | - Presence of Structural Analogs: Extracts from Myrica cerifera can contain other diarylheptanoids, flavonoids, or tannins with similar polarities. - Inadequate Mobile Phase Strength: The solvent gradient may not be shallow enough to separate closely related compounds. - Suboptimal Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity. | - Optimize the Gradient: Employ a shallower gradient with a slower ramp-up of the organic solvent to increase the separation between peaks. - Try a Different Stationary Phase: Consider a phenyl-hexyl or a polar-embedded C18 column to introduce different selectivity based on aromatic or polar interactions. - Adjust Mobile Phase Composition: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can alter selectivity. - Employ Orthogonal Chromatography: Use a different chromatographic mode (e.g., Hydrophilic Interaction Chromatography - HILIC) for a secondary purification step. |
| PUR-003 | My recovery of this compound is consistently low. What could be the cause? | - Degradation: Diarylheptanoid glycosides can be sensitive to pH and temperature. Neutral or alkaline conditions and elevated temperatures can cause degradation.[1] - Adsorption: The compound may be irreversibly adsorbing to the stationary phase or system components. - Incomplete Elution: The mobile phase may not be strong enough to elute all the compound from the column during the run. | - Maintain Acidic Conditions: Keep the pH of all solutions (sample and mobile phase) in the acidic range (e.g., pH 3-5) to improve stability. - Control Temperature: Avoid excessive heat during extraction and purification. Use a column oven to maintain a consistent, moderate temperature (e.g., 25-30°C). - Passivate the System: If adsorption is suspected, passivate the HPLC system with a strong acid wash (consult instrument manual). - Incorporate a Strong Wash Step: At the end of your gradient, include a high-percentage organic solvent wash to ensure all of the compound has eluted. |
| PUR-004 | The backpressure in my HPLC system is increasing with each injection of the plant extract. What should I do? | - Particulate Matter: Crude or partially purified extracts may contain fine particulates that are clogging the column frit or system filters. - Precipitation: The sample may be precipitating upon injection into the mobile phase due to solvent incompatibility. - Strongly Retained Impurities: Co-extracted non-polar compounds like triterpenes or resins from Myrica cerifera can build up on the column head.[2] | - Filter the Sample: Filter all samples through a 0.22 µm syringe filter before injection. - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. - Implement a Column Wash Protocol: After a set number of injections, wash the column with a strong, non-polar solvent (e.g., isopropanol) to remove accumulated contaminants. - Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) to dislodge particulates from the inlet frit. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when purifying this compound from Myrica cerifera?
A1: Extracts from the root bark of Myrica cerifera are complex mixtures. Besides the target compound, you can expect to find other related diarylheptanoids, flavonoids (like myricitrin), tannins, triterpenes (such as myricadiol, taraxerol), and various phenolic compounds.[2] These compounds have a range of polarities and can potentially interfere with the purification process.
Q2: What are the ideal storage conditions for purified this compound to prevent degradation?
A2: Based on stability studies of similar diarylheptanoid glycosides, storage at low temperatures (-15°C or lower) is recommended.[3] The compound should be stored as a solid or in an acidic solution to minimize degradation. Neutral or alkaline aqueous solutions should be avoided, as they can accelerate hydrolysis of the glycosidic bond and other degradation pathways.[3][4]
Q3: Can I cleave the glucoside moiety for analytical purposes? What method should I use?
A3: Yes, the glycosidic bond can be cleaved to yield the aglycone (Myricanol). This is often done for structural confirmation. Enzymatic hydrolysis using β-glucosidase is a specific method. Alternatively, acid hydrolysis with a mild acid like trifluoroacetic acid (TFA) can be performed.
Q4: What starting material is best for isolating this compound?
A4: The compound is a natural phenol isolated from the root bark of Myrica cerifera L.[2][5] and has also been found in the bark of Morella salicifolia. Therefore, these plant parts would be the appropriate starting materials.
Q5: Is this compound soluble in water?
A5: Yes, the presence of the glucoside group enhances its water solubility compared to its aglycone. This property is beneficial for its use in biological assays.
Experimental Protocols
General Protocol for Extraction and Chromatographic Purification
This protocol is a generalized procedure based on methods for isolating diarylheptanoid glycosides from plant material.
-
Extraction:
-
Air-dry and pulverize the root bark of Myrica cerifera.
-
Perform sequential maceration with solvents of increasing polarity. Start with a non-polar solvent like dichloromethane to remove lipids and waxes, followed by ethyl acetate, and finally methanol to extract the more polar glycosides.
-
-
Preliminary Fractionation (Flash Chromatography):
-
Concentrate the methanolic extract under reduced pressure.
-
Subject the dried extract to flash chromatography on a reverse-phase (RP-18) column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., starting from 20% methanol and increasing to 100%).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Pool and concentrate the fractions enriched with the target compound.
-
Purify the enriched fraction using preparative reverse-phase HPLC (e.g., C18 column).
-
Employ a shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in water, with an acidic modifier (e.g., 0.1% formic acid).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Data Presentation
Table 1: Example Preparative HPLC Parameters for Diarylheptanoid Glycoside Purification
| Parameter | Condition |
| Column | Reverse Phase C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-40% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
Visualizations
Diagram 1: General Workflow for Purification
Caption: General workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Recovery
Caption: Troubleshooting flowchart for low recovery issues during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Myrica cerifera - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myrica Cerifera. Bayberry, Wax Myrtle. | Henriette's Herbal Homepage [henriettes-herb.com]
Stability issues of (+)-S-Myricanol glucoside in solution
Welcome to the technical support center for (+)-S-Myricanol glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally stable under recommended storage conditions. For long-term storage, it is advised to keep the compound at -20°C. For short-term storage, 2-8°C is suitable.[1] The container should be tightly sealed and stored in a dry, well-ventilated area to prevent degradation.[1] The glycosylation of myricanol to form this compound is intended to improve its stability and bioavailability compared to the aglycone form.[]
Q2: What common factors can affect the stability of this compound in solution?
A2: Like many flavonoid glucosides, the stability of this compound in solution can be influenced by several factors:
-
pH: Studies on similar flavonoid glycosides show that pH is a critical factor.[3] Extreme pH values (strong acids or alkalis) should be avoided as they can catalyze the hydrolysis of the glycosidic bond.[1] The optimal pH for stability can be compound-specific, often falling within a neutral or slightly acidic range.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoid glucosides.[5][6] Thermal degradation may involve the cleavage of the glycosidic bond, leading to the formation of the aglycone (myricanol) and other degradation products.[5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation of flavonoids.[7] It is recommended to work with solutions in a light-protected environment (e.g., using amber vials) whenever possible.
-
Oxygen: The presence of oxygen can contribute to the oxidative degradation of phenolic compounds like this compound.[7] Using degassed solvents can help mitigate this issue.
-
Solvent: The choice of solvent can impact stability. While the glucoside form enhances water solubility[], the stability in different aqueous and organic solvent systems may vary. It is crucial to use high-purity solvents.
Q3: How does the glycosidic linkage in this compound affect its stability compared to the aglycone, myricanol?
A3: The addition of a glucose molecule to myricanol generally enhances its stability and water solubility.[] Glycosylation can protect the phenolic hydroxyl groups from oxidation and other degradation reactions. However, the glycosidic bond itself can be susceptible to hydrolysis under certain conditions, such as strongly acidic or alkaline pH and high temperatures.[5]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometry) is the most common and effective technique for stability studies.[8] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.[8][9] Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for identifying the structures of any degradation products formed.[10]
Troubleshooting Guides
Problem: I am observing a rapid loss of my this compound in my aqueous buffer solution during my experiments.
-
Question 1: What is the pH of your buffer?
-
Troubleshooting: The stability of flavonoid glucosides is often pH-dependent.[3][11] If your buffer is strongly acidic or alkaline, it may be causing hydrolysis of the glycosidic bond.
-
Recommendation: Conduct a pilot study by preparing the solution in buffers of different pH values (e.g., pH 4, 5, 6, 7, 8) and monitor the stability over a short period. A study on similar compounds found optimal stability for some glycosides at pH 7, while others were more stable at pH 5.[3] This will help you determine the optimal pH range for your experimental conditions.
-
-
Question 2: At what temperature are you conducting your experiments?
-
Troubleshooting: High temperatures accelerate chemical degradation.[5][12] Many flavonoid glucosides are sensitive to heat.[5]
-
Recommendation: If possible, perform your experiments at a lower temperature. If elevated temperatures are required, minimize the exposure time. Consider running a control sample at a lower temperature to quantify the extent of thermal degradation.
-
-
Question 3: Is your experimental setup protected from light?
-
Troubleshooting: Flavonoids can be susceptible to photodegradation.[7]
-
Recommendation: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light. Minimize exposure to ambient and direct light sources during preparation and experimentation.
-
Problem: I see a new peak appearing in my HPLC chromatogram over time, and the peak for this compound is decreasing.
-
Question 1: Have you identified the new peak?
-
Troubleshooting: The appearance of a new peak likely indicates the formation of a degradation product. One common degradation pathway for flavonoid glucosides is the cleavage of the glycosidic bond to form the aglycone (myricanol) and glucose.[5]
-
Recommendation: If you have a standard for myricanol, you can inject it to see if the retention time matches the new peak. For definitive identification, LC-MS analysis is recommended to determine the mass of the degradation product and elucidate its structure.
-
-
Question 2: How can I prevent this degradation?
-
Troubleshooting: Once you have a hypothesis for the cause of degradation (e.g., pH, temperature), you can take steps to mitigate it.
-
Recommendation: Refer to the troubleshooting guide above. Adjust the pH, lower the temperature, or protect your solution from light. If oxidation is suspected, try preparing your solutions with degassed solvents or purging the headspace of your vial with an inert gas like nitrogen or argon.
-
Data on Factors Affecting Flavonoid Glucoside Stability
| Parameter | Condition | General Effect on Flavonoid Glucoside Stability | Citation(s) |
| pH | Strongly Acidic (pH < 3) | Potential for rapid hydrolysis of the glycosidic bond. | [1][4] |
| Slightly Acidic to Neutral (pH 4-7) | Generally the most stable range for many flavonoid glucosides. | [3][13] | |
| Alkaline (pH > 8) | Stability often decreases; can promote both hydrolysis and oxidative degradation. | [4][13] | |
| Temperature | Low (2-8°C) | Recommended for short-term storage; minimal degradation. | [1] |
| Ambient (~25°C) | Degradation may occur over time, especially in solution. | [14] | |
| Elevated (>40°C) | Significant acceleration of degradation; hydrolysis is common. | [5][6][15] | |
| Light | Darkness | Recommended condition for storage and handling. | [14] |
| Ambient/UV Light | Can cause significant photodegradation. | [3][7] | |
| Oxygen | Anaerobic/Degassed | Minimizes oxidative degradation. | [7] |
| Aerobic/Oxygen-rich | Can accelerate oxidative degradation of the phenolic structure. | [7] | |
| Other | Strong Oxidizing/Reducing Agents | Should be avoided as they can react with the compound. | [1] |
Experimental Protocols
Protocol: Basic Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.
-
Objective: To separate the parent compound, this compound, from its potential degradation products.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
LC-MS system for peak identification (recommended).
-
-
Forced Degradation Study:
-
To ensure your method is "stability-indicating," you must first generate degradation products. Prepare dilute solutions of this compound in:
-
Acid: 0.1 M HCl at 60°C for 2-8 hours.
-
Base: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solution (in a neutral buffer, e.g., pH 7) at 80°C for 24-48 hours.
-
Photolytic: Expose a solution to direct UV light for 24 hours.
-
-
Analyze samples at intermediate time points. The goal is to achieve 10-30% degradation of the parent compound. Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Elution: Gradient elution. Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will help elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 280 nm).
-
-
Method Optimization:
-
Inject the forced degradation samples.
-
Adjust the gradient slope, mobile phase composition, and pH to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure the parent peak is pure using DAD peak purity analysis or by confirming a single mass across the peak with LC-MS.
-
-
Stability Testing:
-
Once the method is established, prepare your experimental solutions of this compound.
-
Store them under your desired test conditions (e.g., different temperatures, pH values).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, and analyze it using the validated HPLC method.
-
Quantify the percentage of this compound remaining by comparing the peak area to the time zero sample.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: A workflow for troubleshooting stability issues with this compound.
Caption: Factors leading to the degradation of this compound in solution.
References
- 1. biocrick.com [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of degradation kinetics of bioactive compounds in several lingonberry jams as affected by different sweeteners and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-UV Detection of (+)-S-Myricanol Glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of (+)-S-Myricanol glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Peak asymmetry is a common issue in HPLC analysis.[1]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a C18 column.[2][3] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can minimize the number of accessible silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample.
-
Column Contamination: A contaminated guard column or analytical column can also cause peak tailing.[2] Flush the column with a strong solvent or replace the guard column.
-
-
Peak Fronting: This is less common than tailing and can be an indication of:
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[1]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can result in peak fronting. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.[4]
-
Inadequate Mobile Phase Flow Rate: An unstable or incorrect flow rate can contribute to peak fronting.[1]
-
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
-
Answer: Fluctuations in retention time can compromise the reliability of your results.[3] Potential causes include:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[3][4] Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[5]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[5] Allow adequate time for the column to equilibrate, especially when changing mobile phases.
-
Leaks: Leaks in the HPLC system can lead to changes in flow rate and, consequently, retention times.[3] Check all fittings and connections for any signs of leakage.
-
Problem: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram, which is affecting the integration of the this compound peak. How can I improve my baseline?
-
Answer: A stable baseline is crucial for accurate quantification.[4]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise and drift.[4] Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degassing the mobile phase can also help.
-
Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline disturbances.[5] Flush the flow cell and check the lamp's energy output.
-
Gradient Elution: A rising baseline can occur during gradient elution if one of the solvents absorbs at the detection wavelength.[6] Using a reference wavelength or subtracting a blank chromatogram can help correct this.
-
Temperature Fluctuations: As with retention time, temperature changes can affect the baseline.[5] A column oven can help maintain a stable temperature.
-
Problem: No Peak or Very Small Peak
-
Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I check?
-
Answer: The absence or small size of a peak can be due to several factors:
-
Incorrect Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has significant absorbance. Based on the diarylheptanoid structure, wavelengths around 213, 250, and 295 nm are likely to be suitable.
-
Sample Preparation Issues: The compound may not have been efficiently extracted from the sample matrix, or it may have degraded. Review your sample preparation protocol.
-
Injection Problems: A clogged injector or an issue with the autosampler can prevent the sample from being introduced into the system.
-
Mobile Phase Incompatibility: If the mobile phase is too strong, the analyte may elute very early, potentially co-eluting with the solvent front. Conversely, if it is too weak, the peak may be very broad and difficult to detect.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
A1: Based on methods for similar diarylheptanoid glycosides, a good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B). A starting gradient could be 10-90% B over 30 minutes with a flow rate of 1 mL/min. UV detection can be monitored at multiple wavelengths, including 213 nm, 250 nm, and 295 nm, to determine the optimal wavelength for sensitivity and selectivity.
Q2: How can I confirm the identity of the this compound peak in my sample?
A2: The most reliable method for peak identification is to compare the retention time and UV spectrum of your peak with that of a certified reference standard of this compound. If a standard is not available, techniques such as HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data to confirm the molecular weight of the compound in the peak.
Q3: What type of sample preparation is recommended for extracting this compound from plant material?
A3: A common method for extracting phenolic compounds like this compound from plant material is ultrasound-assisted extraction or maceration with a solvent such as 80% ethanol or methanol. The resulting extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.
Q4: How can I improve the resolution between the this compound peak and other components in my sample?
A4: To improve resolution, you can try the following:
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the retention behavior of ionizable compounds.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a smaller particle size (for higher efficiency) may provide better resolution.
Experimental Protocols
Recommended Starting HPLC-UV Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 213 nm, 250 nm, and 295 nm (or Diode Array Detector scan) |
Sample Preparation: Extraction from Plant Material
-
Grind the dried plant material to a fine powder.
-
Weigh approximately 1 gram of the powdered material into a flask.
-
Add 20 mL of 80% ethanol.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation
The following table provides an example of how to present quantitative data for the analysis of phenolic compounds in a plant extract, which can be adapted for this compound.
Table 2: Example Quantitative Analysis of Phenolic Compounds in Myrica esculenta Fruit Extract
| Compound | Retention Time (min) | Concentration (mg/100g FW) |
| Gallic Acid | 5.2 | 5.03 |
| Catechin | 8.9 | 2.72 |
| Chlorogenic Acid | 12.4 | 5.68 |
| p-Coumaric Acid | 16.1 | 0.35 |
| Data adapted from a study on Myrica esculenta; specific data for this compound would require analysis with a certified reference standard. |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Troubleshooting logic for common HPLC-UV issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylheptanoid Glycosides of Morella salicifolia Bark [mdpi.com]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Antioxidant Properties in Fruits of Myrica esculenta: A Popular Wild Edible Species in Indian Himalayan Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of (+)-S-Myricanol Glucoside
Welcome to the technical support center for (+)-S-Myricanol glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on overcoming its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a glycosylated derivative of myricanol, a naturally occurring diarylheptanoid.[] The addition of a glucose moiety is intended to improve its water solubility compared to the aglycone, myricanol, making it more suitable for biological assays.[] However, like many flavonoid and polyphenolic compounds, achieving a high concentration in aqueous solutions for various experimental setups can still be challenging.
Q2: What are the known biological activities of this compound?
A2: this compound has been associated with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[] Research suggests it can scavenge free radicals and may inhibit the production of pro-inflammatory cytokines.[]
Q3: I'm observing precipitation of this compound in my aqueous buffer. What can I do?
A3: Precipitation is a common issue. Please refer to our Troubleshooting Guide below for detailed strategies to enhance the solubility of this compound in your experiments. We recommend starting with the use of co-solvents or adjusting the pH of your solution before moving to more complex formulation strategies.
Troubleshooting Guide: Enhancing Aqueous Solubility
Researchers may encounter difficulties in dissolving this compound in aqueous media. The following troubleshooting guide provides several methods to improve its solubility, ranging from simple adjustments to more advanced formulation techniques.
Method 1: Use of Co-solvents
The addition of a small percentage of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable organic co-solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.
-
Ensure the final concentration of the co-solvent in the aqueous medium is low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Always run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.
| Co-solvent | Recommended Starting Concentration in Stock | Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 10-50 mM | < 1% (v/v) | Generally well-tolerated in cell culture, but can cause protein precipitation. |
| PEG 400 | 10-50 mM | < 1% (v/v) | A good option for in vivo studies due to its low toxicity. |
Method 2: pH Adjustment
The solubility of phenolic compounds like this compound can be pH-dependent.
Experimental Protocol:
-
Determine the pKa of this compound (for phenolic hydroxyl groups, this is typically in the alkaline range). The pKa of this compound has been reported to be approximately 9.34.[]
-
Prepare your aqueous buffer and adjust the pH to be at least 1-2 units above the pKa to deprotonate the hydroxyl groups, which generally increases water solubility.
-
Gradually add the this compound powder to the pH-adjusted buffer while stirring.
-
Once dissolved, the pH can be carefully adjusted back to the desired experimental pH if necessary, though be mindful of potential precipitation.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
| Parameter | Recommendation |
| Starting pH for dissolution | > pH 10.5 |
| Final experimental pH | As required by the assay |
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.
Experimental Protocol (Kneading Method):
-
Weigh out this compound and a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a molar ratio of 1:1 to 1:2.
-
Transfer the powders to a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the cyclodextrin inclusion complex, which should have enhanced aqueous solubility.
| Cyclodextrin | Molar Ratio (Drug:CD) | Advantages |
| β-cyclodextrin | 1:1 to 1:2 | Cost-effective. |
| HP-β-cyclodextrin | 1:1 to 1:2 | Higher aqueous solubility and lower toxicity than β-cyclodextrin. |
Method 4: Solid Dispersions
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution rates.
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 4000) in a suitable common solvent (e.g., ethanol or a mixture of acetic acid and water for glycosides).[2][3]
-
The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass to obtain a fine powder, which is the solid dispersion.
| Polymer Carrier | Drug:Polymer Ratio (w/w) | Solvent System |
| PVP K30 | 1:1 to 1:10 | Ethanol |
| PEG 4000 | 1:1 to 1:10 | Ethanol |
Method 5: Lipid-Based Formulations (Nanoemulsions)
For in vivo studies or specific in vitro models, lipid-based formulations like nanoemulsions can be employed to solubilize and deliver hydrophobic compounds.
Experimental Protocol (High-Pressure Homogenization):
-
Dissolve this compound in a suitable oil phase (e.g., medium-chain triglycerides).
-
Prepare an aqueous phase containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol).
-
Heat both the oil and aqueous phases to approximately 60-70°C.
-
Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion is formed.
-
Cool the nanoemulsion to room temperature.
| Component | Example | Purpose |
| Oil Phase | Medium-chain triglycerides | Solubilizes the drug |
| Surfactant | Tween 80 | Emulsifying agent |
| Co-surfactant | Transcutol | Stabilizes the emulsion |
Signaling Pathway Diagrams
This compound, and its aglycone myricanol, are known to modulate several key signaling pathways involved in inflammation and antioxidant defense.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Caption: Antioxidant signaling pathway activated by this compound.
Caption: Troubleshooting workflow for low solubility of this compound.
References
Technical Support Center: Troubleshooting (+)-S-Myricanol Glucoside Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during bioassays with (+)-S-Myricanol glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural phenol isolated from the root bark of plants such as Myrica cerifera L.[1]. The glycosylation in its structure generally improves water solubility compared to its aglycone, myricanol, which is beneficial for its use in biological assays[2]. Its known bioactivities include anti-inflammatory and antioxidant effects. Some research suggests that its mechanism of action may involve the activation of Sirtuin 1 (SIRT1), a key regulator of cellular processes[3][4][5].
Q2: What are the common causes of inconsistent results in bioassays with natural products like this compound?
Inconsistent results in bioassays with natural products can stem from several factors:
-
Compound Stability and Solubility: While glycosylation improves water solubility, this compound's stability in different assay buffers and over time should be considered. Degradation or precipitation of the compound can lead to variable results.
-
Solvent Effects: The solvent used to dissolve and dilute the compound, typically Dimethyl Sulfoxide (DMSO), can impact assay outcomes. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity[1][2][6][7][8].
-
Assay Interference: Natural products can interfere with assay signals, for example, by having inherent fluorescent properties or by precipitating in the assay medium, which can affect absorbance or fluorescence readings.
-
Experimental Variability: General experimental factors such as pipetting errors, temperature fluctuations, and inconsistent incubation times can contribute to variability[9].
-
Cell-Based Assay Issues: For cell-based assays, factors like cell passage number, confluency, and the presence of contamination can all lead to inconsistent results.
Q3: What concentration of DMSO is recommended for dissolving this compound in cell-based assays?
It is crucial to keep the final concentration of DMSO in cell culture media as low as possible, typically well below 1%[6][7]. For most cell lines, a final DMSO concentration of 0.1% is generally considered safe and unlikely to cause significant cytotoxicity[6]. However, the sensitivity of cells to DMSO can vary, so it is recommended to perform a solvent tolerance test for your specific cell line. Concentrations above 1% are more likely to cause adverse effects, including damage to cell membranes and induction of oxidative stress[6].
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all wells. |
| Incomplete Solubilization | - Visually inspect stock solutions for any precipitation.- Gently vortex or sonicate the stock solution before making dilutions.- Consider preparing fresh stock solutions more frequently. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate for samples, or fill them with a buffer to maintain humidity.- Ensure even temperature distribution during incubation. |
| Cell Seeding Non-uniformity | - Ensure a homogenous cell suspension before seeding.- Use a consistent seeding pattern for all plates. |
Issue 2: Low or No Bioactivity Observed
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Compound Degradation | - Store this compound stock solutions at the recommended temperature (-20°C for long-term storage) and protect from light[10].- Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | - Verify that the pH, temperature, and buffer composition of the assay are optimal for the target enzyme or cell line.- Ensure that any necessary co-factors are present in enzyme assays. |
| Sub-optimal Compound Concentration | - Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. |
| Glycosylation Affecting Activity | - The glucoside moiety may alter the compound's interaction with the target compared to its aglycone. Consider including the aglycone, Myricanol, as a control if available, to understand the effect of glycosylation. |
Issue 3: High Background Signal in Fluorescence-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Autofluorescence of the Compound | - Run a control well containing only the compound in the assay buffer to measure its intrinsic fluorescence.- Subtract the background fluorescence from the sample wells. |
| Contaminated Reagents or Buffers | - Use fresh, high-quality reagents and buffers.- Check for microbial contamination in buffers, which can sometimes be fluorescent. |
| Non-specific Binding | - Optimize blocking steps in assays like ELISA or Western blotting.- In cell-based imaging, ensure adequate washing steps to remove unbound fluorescent probes. |
| Excessive Reagent Concentration | - Titrate the concentration of fluorescent probes or antibodies to find the optimal signal-to-noise ratio[11]. |
Data Presentation
Table 1: Anti-inflammatory Activity of Myricanol (Aglycone) - Example Data
| Assay Type | Target | Cell Line/Enzyme | IC50 (µM) - Example | Reference Compound | Reference IC50 (µM) |
| Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 Macrophages | 5-15 | L-NMMA | 1-5 |
| Prostaglandin E2 (PGE2) Production | COX-2 | LPS-stimulated Macrophages | 10-25 | Celecoxib | 0.1-1 |
Table 2: Antioxidant Activity of Myricanol (Aglycone) - Example Data
| Assay Type | Principle | IC50 (µg/mL) - Example | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Free radical scavenging | 15-30 | Ascorbic Acid | 5-10 |
| ABTS Radical Scavenging | Free radical scavenging | 10-20 | Trolox | 3-8 |
Table 3: SIRT1 Activation by Myricanol (Aglycone) - Example Data
| Assay Type | Principle | Fold Activation (at 10 µM) - Example | Reference Activator | Reference Fold Activation |
| Fluorometric SIRT1 Assay | Deacetylation of a fluorogenic substrate | 1.5 - 2.5 | Resveratrol | 2-3 |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is adapted for screening compounds for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media and treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the compound.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to a well with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Protocol 3: Fluorometric SIRT1 Activity Assay
This protocol is a general guideline for measuring the in vitro activity of SIRT1 in the presence of a potential activator.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a quenched fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
Resveratrol (positive control)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound and resveratrol in the assay buffer.
-
In a 96-well black plate, add the SIRT1 enzyme, the fluorogenic substrate, and the test compound or positive control.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the fold activation of SIRT1 by the test compound compared to the vehicle control.
Visualizations
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
Welcome to the technical support center for the method development and separation of (+)-S-Myricanol glucoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and related compounds from plant material?
A1: The most prevalent methods for extracting diarylheptanoids like this compound from plant sources, such as Myrica species, involve solvent extraction. Methanol, ethanol, and mixtures of methanol/dichloromethane are commonly used due to the phenolic nature of these compounds.[1] For instance, an 85% aqueous ethanol solution has been effectively used to extract myricanol-5-O-β-D-glucopyranoside from Myrica esculenta stem bark.[2] After the initial extraction, the crude extract is often reconstituted in water and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary fractionation.[3]
Q2: I am having trouble separating this compound from other closely related diarylheptanoid glycosides. What chromatographic techniques are most effective?
A2: Separating structurally similar diarylheptanoid glycosides can be challenging. A multi-step chromatographic approach is often necessary. Here are some effective techniques:
-
Column Chromatography: Initial cleanup and fractionation can be performed using silica gel, Sephadex LH-20, or macroporous adsorbent resins like D-101.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used and highly effective method for the fine separation of these compounds.[3][5] A C18 column is frequently employed with a gradient elution of water (often acidified with acetic or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[6][7]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds in a crude extract without a solid support, minimizing sample adsorption and degradation. A two-phase solvent system, such as chloroform-methanol-water, has been successfully used to separate myricanol and its derivatives.[4]
Q3: My HPLC peak for this compound is showing poor resolution and tailing. How can I optimize my HPLC method?
A3: Poor peak shape in HPLC can be attributed to several factors. Here are some troubleshooting steps to improve resolution and reduce tailing:
-
Mobile Phase Composition: Adjusting the composition and gradient of the mobile phase is crucial. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups.
-
Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[5][6] However, excessively high temperatures may not always improve separation and should be optimized for your specific compounds.[5]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally provides better resolution but increases the run time.
-
Column Chemistry: If using a C18 column, ensure it is appropriate for your compounds. For highly polar glycosides, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide better selectivity.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight of the compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the position of the glucoside linkage.[7]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of the diarylheptanoid aglycone at C-11.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate sample preparation (particle size too large). | 1. Use a polar solvent like 80% methanol or ethanol for initial extraction.[9] 2. Increase extraction time and consider techniques like reflux or sonication to enhance efficiency. 3. Grind the plant material to a fine powder to increase the surface area for solvent penetration. |
| Co-elution of Isomers in HPLC | 1. Insufficient column efficiency. 2. Non-optimal mobile phase composition or gradient. 3. Inappropriate column temperature. | 1. Use a column with smaller particle size (e.g., UHPLC) or a longer column length. 2. Optimize the mobile phase gradient to be shallower, allowing more time for separation. Experiment with different organic modifiers (methanol vs. acetonitrile). 3. Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C) to find the optimal condition for isomer separation.[5] |
| Sample Degradation During Purification | 1. Exposure to high temperatures. 2. Presence of strong acids or bases. 3. Oxidation of phenolic groups. | 1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure. 2. Use milder pH modifiers in the mobile phase if possible. 3. Add an antioxidant like ascorbic acid during extraction to prevent degradation.[10] |
| Difficulty in Removing Pigments and Other Interferences | 1. Complex plant matrix. 2. Ineffective initial cleanup. | 1. Perform a preliminary fractionation using solid-phase extraction (SPE) or column chromatography with a non-polar stationary phase to remove chlorophyll and other lipophilic compounds. 2. Utilize a macroporous resin column for initial cleanup before proceeding to finer chromatographic separations.[3] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Diarylheptanoid Glucosides
This protocol is a general guideline for the extraction and initial fractionation of this compound from plant material.
-
Preparation of Plant Material: Dry the plant material (e.g., root bark) at a controlled temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Extract the powdered material with 95% ethanol under reflux for 3 hours. Repeat the extraction three times.[3]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Reconstitute the crude extract in water.
-
Perform sequential liquid-liquid partitioning with petroleum ether, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).[3] The diarylheptanoid glycosides are typically enriched in the n-BuOH fraction.
-
-
Column Chromatography:
Protocol 2: HPLC Method for the Separation of Diarylheptanoids
This protocol provides a starting point for developing an HPLC method for the separation of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Luna C18 analytical column (or equivalent).[6]
-
Mobile Phase:
-
Gradient Elution: A linear gradient should be optimized. A starting point could be 10-50% B over 40 minutes.
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection: Monitor at a wavelength where diarylheptanoids absorb, typically around 280 nm.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. Separation and Biological Activities of the Main Compounds from the Bark of Myrica rubra Siebold & Zucc [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of (+)-S-Myricanol Glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of (+)-S-Myricanol glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a glycoside form of Myricanol, a cyclic diarylheptanoid.[1][2] Myricanol, the aglycone (the non-sugar part), has been investigated for its potential therapeutic effects, particularly in ameliorating muscle atrophy and weakness by activating sirtuin 1 (SIRT1).[3][4] It has also been studied for its role in preventing aging-related sarcopenia by targeting peroxiredoxin 5 and reducing mitochondrial dysfunction.[5][6][7] The glucoside form is one way this compound is found in nature.[2]
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
A2: Like many flavonoid and polyphenolic glucosides, this compound likely faces several challenges that can limit its oral bioavailability:
-
Poor Aqueous Solubility : The aglycone, Myricanol, is likely lipophilic, and while the glucoside moiety enhances water solubility, overall solubility can still be a limiting factor for dissolution in the gastrointestinal tract.[8][9]
-
Enzymatic Hydrolysis : The glucoside bond can be cleaved by β-glucosidases in the small intestine or by the gut microbiota, converting it to the aglycone (Myricanol).[10] This conversion can happen before the molecule has a chance to be absorbed intact.
-
Low Permeability : The relatively large size and polarity of the glucoside may limit its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism : After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, reducing the concentration of the active form.[10]
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Efflux Transporters : The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, limiting net absorption.[11]
Q3: What is the role of the glucoside moiety in absorption?
A3: The sugar group (glucose) plays a critical role. Flavonoid glucosides can be absorbed through two main pathways:
-
Direct Absorption : Some glucosides can be transported across the intestinal wall by sodium-dependent glucose transporters (SGLTs), particularly SGLT1.[12] This allows for rapid absorption in the small intestine.[13]
-
Hydrolysis then Absorption : Alternatively, lactase-phlorizin hydrolase in the brush border of the small intestine or bacterial enzymes in the colon can hydrolyze the glucoside into its aglycone (Myricanol) and a sugar molecule.[10] The more lipophilic aglycone is then typically absorbed via passive diffusion. The site of absorption (small vs. large intestine) can significantly impact the timing and extent of bioavailability.[13]
Q4: What are the leading strategies to enhance the bioavailability of this compound?
A4: To overcome the challenges mentioned above, several formulation strategies can be employed. These approaches aim to improve solubility, enhance dissolution rate, and increase permeability.[14][15][16] Key strategies include:
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area-to-volume ratio of the compound, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[15][16]
-
Lipid-Based Formulations : Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption.[15][16] These systems can form fine emulsions or micellar solutions in the gut, keeping the drug solubilized.
-
Amorphous Solid Dispersions (ASDs) : Dispersing the compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can increase its aqueous solubility and dissolution rate.[14][17]
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes that have enhanced aqueous solubility.[8][15][17]
Troubleshooting Guide
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism/Hydrolysis | The glucoside may be rapidly converted to its aglycone, Myricanol, in the gut or liver.[18] Solution: Develop and validate an analytical method (e.g., UPLC-MS/MS) to simultaneously quantify both the parent glucoside and the aglycone in plasma and urine samples.[19][20][21] |
| Poor Dissolution/Solubility | The compound is not dissolving effectively in the gastrointestinal fluids, limiting the amount available for absorption.[22] Solution: Characterize the compound's solubility. Implement a formulation strategy to enhance solubility, such as creating a lipid-based formulation or an amorphous solid dispersion.[14][16] |
| Efflux Transporter Activity | The compound is being actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp). Solution: Perform an in vitro Caco-2 permeability assay to determine the efflux ratio.[11] If efflux is confirmed, co-administration with a P-gp inhibitor (for research purposes) can be explored. |
| Analytical Method Insensitivity | The concentration of the compound in the plasma is below the lower limit of quantification (LLOQ) of the current analytical method. Solution: Optimize the LC-MS/MS method to improve sensitivity. This may involve refining the sample extraction process (e.g., solid-phase extraction) or adjusting mass spectrometry parameters.[19][20] |
Problem 2: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Dosing | If using a suspension, the compound may not be uniformly distributed, leading to inconsistent doses. Solution: Ensure the formulation is homogenous. For suspensions, vortex thoroughly and consistently before each administration. For other formulations, verify content uniformity.[11] |
| Food Effects | The presence or absence of food can significantly alter gastric emptying, GI fluid composition, and drug absorption.[11][23] Solution: Standardize the experimental conditions. Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing and have controlled access to food afterward.[23] |
| Differences in Gut Microbiota | The gut microbiome plays a key role in metabolizing flavonoid glucosides.[12] Variation in microbial populations between animals can lead to different metabolic profiles. Solution: Acclimatize animals for at least one week in the same environment before the study.[23] Co-housing animals can help normalize gut flora. |
| Improper Oral Gavage Technique | Incorrect administration can cause stress, esophageal trauma, or accidental lung dosage, leading to erratic absorption.[24] Solution: Ensure personnel are properly trained in oral gavage techniques. Consider alternative, less stressful methods like voluntary oral administration in a palatable vehicle if feasible.[24] |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area, leading to a faster dissolution rate.[15][16] | Well-established technology; applicable to many compounds. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration.[14] |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility and maintains the drug in a solubilized state for absorption. May enhance lymphatic uptake, bypassing first-pass metabolism.[15][16] | Can significantly increase bioavailability for lipophilic drugs; suitable for liquid or semi-solid dosage forms. | Formulation can be complex; potential for drug precipitation upon dilution in GI fluids. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a hydrophilic polymer in a high-energy amorphous state, increasing apparent solubility and dissolution.[14] | Can achieve significant increases in solubility and bioavailability; suitable for solid dosage forms. | Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful polymer selection.[17] |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, where the hydrophobic drug is encapsulated within the cyclodextrin molecule, increasing its solubility in water.[15][17] | High efficiency in solubilizing specific molecules; can improve stability. | Stoichiometry is critical; high amounts of cyclodextrin may have safety limitations.[17] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model : Use male Sprague-Dawley rats (200-250 g). House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.[23]
-
Formulation Preparation : Prepare the dosing formulation of this compound (e.g., as a suspension in 0.5% carboxymethylcellulose or a solution in a lipid-based vehicle). Ensure the formulation is homogenous.
-
Dosing : Fast rats overnight (~12 hours) with free access to water. Administer the formulation via oral gavage at the target dose (e.g., 50 mg/kg). Record the exact time of administration for each animal.[23]
-
Blood Sampling : Collect blood samples (~200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[23]
-
Plasma Preparation : Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[11]
-
Sample Storage : Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Plasma Samples
-
Sample Preparation (Protein Precipitation) :
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example) :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Determine the specific precursor-to-product ion transitions for this compound, its aglycone (Myricanol), and the internal standard by infusing standard solutions.
-
-
Quantification : Construct a calibration curve using standard solutions of known concentrations in blank plasma. Quantify the analytes in the study samples by interpolating from the curve.
Visualizations
Diagrams of Pathways and Workflows
Caption: Key physiological barriers affecting the oral bioavailability of a compound.
Caption: Experimental workflow for an in vivo oral bioavailability study.
Caption: Simplified signaling pathway of Myricanol via SIRT1 activation in muscle.
References
- 1. This compound | C27H36O10 | CID 14059610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine? [explorationpub.com]
- 13. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Experiments with (+)-S-Myricanol Glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell culture experiments involving (+)-S-Myricanol glucoside.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of this compound in cell culture.
Q1: What is this compound and how does it differ from Myricanol?
This compound is a natural phenol isolated from the root bark of Myrica cerifera L.[1][] It is a glycosylated form of Myricanol, meaning it has a glucose molecule attached. This structural difference significantly enhances its water solubility, which can be advantageous for its use in biological assays compared to its aglycone form, Myricanol.[]
Q2: What are the known biological activities of this compound?
While much of the detailed mechanistic work has been conducted on its aglycone, Myricanol, this compound is known to possess anti-inflammatory and antioxidant properties.[] It has the ability to scavenge free radicals, prevent oxidative stress, and protect cells from damage caused by reactive oxygen species (ROS).[] Studies on Myricanol suggest it may also have anti-cancer properties by inducing apoptosis (programmed cell death).[3][4][5]
Q3: How should I prepare a stock solution of this compound?
Due to its enhanced water solubility, this compound is more amenable to dissolution in aqueous solutions than Myricanol.[] However, for high concentration stock solutions, Dimethyl sulfoxide (DMSO) is a common solvent. To minimize precipitation upon dilution in cell culture media, it is recommended to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.[6] The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7]
Q4: What is the primary mechanism of action of Myricanol (and likely its glucoside)?
Research on Myricanol has identified it as an activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[8][9] By activating SIRT1, Myricanol can influence a variety of downstream cellular processes, including the inhibition of pro-inflammatory pathways and the modulation of genes involved in cell survival and apoptosis.[8][10]
Q5: Are there any known stability issues with this compound?
Part 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during cell culture experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results. | 1. Compound Precipitation: The glucoside form is more soluble, but precipitation can still occur at high concentrations or upon dilution in media.[6] 2. Lot-to-lot variability of the compound: Natural products can have variations in purity between batches. 3. Inconsistent cell health or passage number: Cells at different growth phases or passage numbers can respond differently. | 1. Optimize Solubilization: Prepare a high-concentration stock in DMSO. For working solutions, perform serial dilutions in DMSO before diluting into pre-warmed media. Visually inspect for precipitates under a microscope.[6] 2. Quality Control: Purchase from a reputable supplier that provides a certificate of analysis with purity information. If possible, test new batches against a previous, validated lot. 3. Standardize Cell Culture Practice: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| High background noise or artifacts in assays. | 1. Interference with assay reagents: Natural products can sometimes interfere with assay chemistries (e.g., fluorescence or absorbance). 2. Contamination of stock solution: Bacterial or fungal contamination can alter experimental outcomes. | 1. Run Compound-Only Controls: Include controls with this compound in cell-free media to check for direct interference with the assay readout. 2. Sterile Filtration: After dissolving the compound in DMSO, it can be sterile-filtered through a 0.22 µm PTFE syringe filter before making further dilutions.[11] |
| Difficulty in reproducing results from published literature. | 1. Differences in experimental conditions: Cell line variations, media composition, and incubation times can all affect the outcome.[12] 2. Data based on the aglycone: Much of the available data is on Myricanol, not the glucoside. The glucose moiety may affect cell permeability and metabolism. | 1. Meticulous Protocol Adherence: Carefully replicate all reported experimental parameters. If variability persists, systematically test key parameters like cell density and treatment duration. 2. Acknowledge Compound Differences: Be aware that the potency (e.g., IC50) of the glucoside may differ from the aglycone. It may be necessary to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay. |
| Unexpected changes in cell morphology. | 1. Cytotoxic effects: At higher concentrations, the compound may induce stress or cell death. 2. Differentiation induction: Some natural compounds can induce cell differentiation. | 1. Dose-Response and Time-Course Studies: Perform experiments across a range of concentrations and time points to identify a non-toxic working concentration. 2. Morphological Assessment: Carefully observe cell morphology using microscopy at each time point and concentration. Compare with vehicle-treated control cells. |
Part 3: Quantitative Data Summary
Note: The majority of available quantitative data is for the aglycone, Myricanol. This data can serve as a starting point for experiments with this compound, but direct comparisons should be made with caution.
Table 1: IC50 Values for Myricanol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Human Lung Adenocarcinoma | 4.85 | [3] |
Table 2: Effects of Myricanol on Apoptosis-Related Proteins in A549 Cells
| Protein | Effect of Myricanol Treatment | Method | Reference |
| Bax | Upregulation | qPCR, Western Blot | [3] |
| Bcl-2 | Downregulation | qPCR, Western Blot | [3] |
| Caspase-3 | Upregulation | qPCR, Western Blot | [3] |
| Caspase-9 | Upregulation | qPCR, Western Blot | [3] |
Part 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
0.22 µm PTFE syringe filter (optional)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 520.57 g/mol , dissolve 5.21 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For preparing working solutions, perform serial dilutions of the stock solution in 100% DMSO to the desired intermediate concentrations.
-
Finally, dilute the DMSO-based intermediate solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is based on commercially available kits and the methodology used for Myricanol.[8]
-
Materials:
-
Cell lysate from cells treated with this compound
-
Fluorometric SIRT1 Assay Kit (containing SIRT1 substrate, NAD+, developer, and stop solution)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysate.
-
In a 96-well plate, add equal amounts of protein from each treatment group.
-
Add the SIRT1 substrate and NAD+ to initiate the reaction.
-
Incubate according to the kit manufacturer's instructions.
-
Add the developer solution, which will react with the deacetylated substrate to produce a fluorescent signal.
-
Stop the reaction using the provided stop solution.
-
Measure the fluorescence at the specified excitation and emission wavelengths.
-
Normalize the fluorescence intensity to the protein concentration for each sample.
-
Part 5: Visualizations
Caption: A typical experimental workflow for evaluating the biological effects of this compound in cell culture.
Caption: The proposed mechanism of action for Myricanol, the aglycone of this compound, involving the activation of SIRT1.[8]
Caption: A logical flow diagram for troubleshooting sources of variability in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of (+)-S-Myricanol Glucoside and Other Prominent Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of (+)-S-Myricanol glucoside against other well-established natural antioxidants, namely resveratrol, quercetin, and epigallocatechin gallate (EGCG). Due to the limited direct experimental data on this compound, this comparison incorporates data on its aglycone, myricanol, to infer its potential antioxidant activity. This document summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and visualizes relevant biological pathways to offer a comprehensive resource for research and development.
Introduction to this compound
This compound is a phenolic compound belonging to the diarylheptanoid class. It is a glycosylated form of myricanol and is naturally found in the root bark of plants from the Myrica genus, such as Myrica cerifera. Diarylheptanoids, including myricanol and its glycosides, are recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. The glycosylation of myricanol is expected to enhance its solubility and bioavailability, potentially influencing its overall antioxidant efficacy in biological systems.
Comparative Antioxidant Activity
To provide a quantitative comparison, the following tables summarize the available antioxidant activity data for myricanol (as a proxy for this compound), resveratrol, quercetin, and EGCG from commonly used antioxidant assays. It is important to note that direct comparative studies involving this compound are scarce, and the data for myricanol should be interpreted with caution as the glycosidic moiety can influence the antioxidant capacity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µM) | Source(s) |
| Myricanol | 6.9 - 20.5 | [1] |
| Resveratrol | ~15-100 | |
| Quercetin | ~2-10 | |
| EGCG | ~2-8 |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50)
| Compound | ABTS IC50 (µM) | Source(s) |
| Myricanol | Data not available | |
| Resveratrol | ~2-15 | |
| Quercetin | ~1-7 | |
| EGCG | ~1-5 |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values
| Compound | ORAC Value (µmol TE/µmol) | Source(s) |
| Myricanol | Data not available | |
| Resveratrol | ~2-4 | |
| Quercetin | ~4-13 | |
| EGCG | ~6-9 |
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/µmol) | Source(s) |
| Myricanol | Data not available | |
| Resveratrol | Data not available | |
| Quercetin | ~0.8-1.2 | |
| EGCG | ~0.5-1.0 |
Note: The IC50 and ORAC values for resveratrol, quercetin, and EGCG are approximate ranges compiled from multiple literature sources and can vary depending on the specific experimental conditions.
Mechanism of Antioxidant Action: The Nrf2-ARE Signaling Pathway
Many natural antioxidants exert their protective effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (including many natural antioxidants), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are standardized procedures and may be subject to minor modifications based on specific laboratory conditions and reagents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the test sample at different concentrations.
-
Add the DPPH working solution to each well.
-
Include a control (DPPH solution with solvent) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.7-0.8 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the test sample to the diluted ABTS•+ solution.
-
Include a control (ABTS•+ solution with solvent).
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence decay over time.
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare dilutions of the test compound.
-
Assay Procedure (in a 96-well black plate):
-
Add the fluorescein solution to each well.
-
Add the test sample or Trolox standard to the respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation and emission wavelengths typically around 485 nm and 520 nm, respectively.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per mole or gram of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. The assay measures the ability of an antioxidant to prevent this oxidation.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.
-
Loading and Treatment:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with the DCFH-DA probe.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the test compound at various concentrations.
-
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH, to induce cellular oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated from the area under the fluorescence versus time curve and is typically expressed as micromoles of Quercetin Equivalents (QE) per mole or gram of the compound, as quercetin is often used as a standard.
Conclusion
While direct comparative data for this compound is currently limited, the available information on its aglycone, myricanol, suggests that it possesses significant antioxidant potential, comparable to other well-known natural antioxidants. Its classification as a diarylheptanoid, a class of compounds known for their antioxidant properties, further supports this notion. The glycosylation of myricanol in this compound may enhance its bioavailability, potentially leading to significant in vivo antioxidant effects.
Further research is warranted to directly quantify the antioxidant efficacy of this compound using a range of in vitro and cellular assays. Such studies will be crucial for a more definitive comparison with other natural antioxidants and for elucidating its full potential as a therapeutic or preventative agent against oxidative stress-related conditions. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such future investigations.
References
In vivo validation of the neuroprotective effects of (+)-S-Myricanol glucoside
A preclinical comparison of the neuroprotective effects of Myricetin 3-Glucoside against established therapeutic agents, Edaravone and Nimodipine, in a rat model of middle cerebral artery occlusion (MCAO).
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of Myricetin 3-Glucoside, a naturally occurring flavonoid, with two clinically used drugs for ischemic stroke, Edaravone and Nimodipine. The data presented is derived from preclinical studies utilizing the transient middle cerebral artery occlusion (MCAO) model in rats, a standard model for inducing experimental ischemic stroke. While direct in vivo neuroprotective data for (+)-S-Myricanol glucoside is not available in the current literature, Myricetin 3-Glucoside represents a structurally similar compound with demonstrated neuroprotective potential.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative outcomes from in vivo studies, providing a comparative overview of the efficacy of Myricetin 3-Glucoside, Edaravone, and Nimodipine in mitigating ischemic brain injury.
Table 1: Effects on Infarct Volume and Neurological Deficits
| Compound | Dosage | Animal Model | Infarct Volume Reduction (%) | Neurological Score Improvement | Citation |
| Myricetin 3-Glucoside | 5 mg/kg (intragastric) | Rat, MCAO | Significant reduction vs. vehicle | Significant improvement vs. vehicle | [1] |
| Edaravone | 3 mg/kg (intravenous) | Rat, MCAO | Significant reduction vs. vehicle | Not explicitly quantified | [2][3] |
| Edaravone (oral) | 10-30 mg/kg (oral) | Rat, MCAO | Dose-dependent reduction | Dose-dependent improvement | [4] |
| Nimodipine | 1 µg/kg/min (intravenous) | Rat, MCAO | Not consistently reported to reduce infarct size | Not explicitly quantified | [5][6] |
Table 2: Effects on Cellular and Molecular Markers of Neuroprotection
| Compound | Dosage | Animal Model | Key Biomarker Changes | Citation |
| Myricetin 3-Glucoside | 5 mg/kg (intragastric) | Rat, MCAO | ↑ Nissl body count, ↓ TNF-α, IL-6, IL-1β, ↓ Bax/Bcl-2 ratio | [1] |
| Edaravone | 3 mg/kg (intravenous) | Rat, MCAO | ↓ Plasma IL-1β and MMP-9, ↓ various pro-inflammatory cytokines | [2] |
| Edaravone (oral) | 10-30 mg/kg (oral) | Rat, MCAO | ↓ Caspase-3, GFAP, Iba1, 3-NT, 4-HNE; ↑ Vamp-2, Map-2 | [4] |
| Nimodipine | 1 µg/kg/min (intravenous) | Rat, MCAO | ↓ Ischemia-induced brain edema and mortality | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways involved in the neuroprotective actions of these compounds and a typical experimental workflow for their in vivo validation.
Experimental Protocols
The methodologies described below are based on the protocols reported in the cited preclinical studies.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with 10% chloral hydrate.
-
Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a period of 2 hours, after which the filament is withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without the vessel occlusion.[1][2]
Drug Administration
-
Myricetin 3-Glucoside: Administered intragastrically at a dose of 5 mg/kg one hour before the induction of MCAO.[1]
-
Edaravone: Administered intravenously via the tail vein, often in two doses (e.g., 3 mg/kg each) at the time of occlusion and after the start of reperfusion.[2] Oral formulations have also been tested at doses ranging from 10 to 30 mg/kg, administered after the operation.[4]
-
Nimodipine: Administered as a continuous intravenous infusion (e.g., 1 µg/kg/min) immediately following the transient MCAO.[5]
Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement: 24 hours after MCAO, rats are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are then quantified using image analysis software.[1]
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function. A scoring system is often used to evaluate motor and sensory deficits, as well as balance.[1]
-
Histological Analysis: Brain sections are stained with methods such as Nissl staining to visualize and count viable neurons in specific brain regions like the hippocampus.[1]
-
Biochemical and Molecular Analysis:
Conclusion
The available preclinical data suggests that Myricetin 3-Glucoside exhibits significant neuroprotective effects in a rat model of ischemic stroke. Its efficacy in reducing infarct volume, improving neurological function, and modulating inflammatory and apoptotic pathways is comparable to that of the established neuroprotectant, Edaravone. While Nimodipine has shown benefits in reducing cerebral edema and mortality, its effect on infarct size is less consistent. These findings highlight the potential of Myricetin 3-Glucoside as a novel therapeutic candidate for ischemic stroke. Further in vivo studies are warranted to fully elucidate the neuroprotective mechanisms of Myricetin 3-Glucoside and to investigate the potential of closely related compounds such as this compound.
References
- 1. ajol.info [ajol.info]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine attenuates both ischaemia-induced brain oedema and mortality in a rat novel transient middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Navigating Immunological Assays: A Comparative Guide to the Cross-reactivity of (+)-S-Myricanol glucoside
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds in complex biological matrices is a cornerstone of modern research and drug development. Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and throughput for this purpose. However, the specificity of these assays can be compromised by the cross-reactivity of structurally similar molecules, leading to inaccurate measurements. This guide provides a comparative overview of the potential cross-reactivity of (+)-S-Myricanol glucoside, a bioactive diarylheptanoid glucoside, in immunological assays. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with structurally related polyphenolic compounds to infer potential cross-reactivity profiles.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay occurs when an antibody raised against a specific antigen (in this case, hypothetically, this compound) also binds to other, structurally similar molecules. This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by the structural homology between the target analyte and interfering compounds.
Potential Cross-Reactivity of this compound: A Structural Comparison
This compound belongs to the diarylheptanoid class of plant secondary metabolites. Its structure features two aromatic rings linked by a seven-carbon chain, with a glucose moiety attached. This structural motif shares similarities with other polyphenolic compounds, particularly flavonoids, which are also widely distributed in the plant kingdom. The shared phenolic rings and glycosidic linkages are key features that can be recognized by antibodies, making cross-reactivity a significant consideration.
Below is a table summarizing the potential cross-reactivity of an antibody developed against this compound with other structurally related compounds. The percentage of cross-reactivity is a hypothetical value based on structural similarity, where a higher percentage indicates a greater potential for interference in an immunoassay.
| Compound | Class | Key Structural Similarities with this compound | Hypothetical Cross-Reactivity (%) * |
| Myricanol | Diarylheptanoid | Aglycone of this compound | High |
| Curcumin | Diarylheptanoid | Diarylheptanoid core structure | Moderate to High |
| Quercetin-3-O-glucoside | Flavonoid glucoside | Polyphenolic structure, glucose moiety | Moderate |
| Kaempferol-3-O-glucoside | Flavonoid glucoside | Polyphenolic structure, glucose moiety | Moderate |
| Resveratrol | Stilbenoid | Two aromatic rings linked by a carbon chain | Low to Moderate |
| Gallic Acid | Phenolic Acid | Single phenolic ring | Low |
Note: These are hypothetical values based on structural similarity and are intended for illustrative purposes. Actual cross-reactivity must be determined experimentally.
Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA
A competitive ELISA is the most suitable format for quantifying small molecules like this compound and assessing antibody specificity. This method relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Materials and Reagents:
-
Microtiter plates (96-well, high protein-binding capacity)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody against this compound (specific polyclonal or monoclonal)
-
This compound standard
-
Potentially cross-reacting compounds
-
Enzyme-conjugated secondary antibody (if using an indirect assay)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Experimental Procedure:
-
Coating: Wells of the microtiter plate are coated with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound conjugate.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the primary antibody and either the standard this compound or the test compound (potential cross-reactant) at various concentrations to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody (if applicable) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Visualizing the Concepts
To further clarify the experimental workflow and the principle of cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for the quantification of this compound.
Caption: Conceptual diagram of specific binding versus cross-reactivity in an immunoassay.
Conclusion
While specific immunological assays for this compound are not yet commercially available, this guide provides a framework for researchers to develop and validate such assays. The potential for cross-reactivity with other structurally related polyphenols underscores the critical need for thorough assay validation. By employing a competitive ELISA format and systematically testing for cross-reactivity against a panel of relevant compounds, researchers can ensure the accuracy and reliability of their findings. This approach is essential for advancing our understanding of the bioactivity and therapeutic potential of this compound and other natural products.
Comparative study of (+)-S-Myricanol glucoside and its synthetic analogs
A Comparative Analysis of (+)-S-Myricanol Glucoside and Its Analogs in Antioxidant and Anti-inflammatory Activities
This guide provides a comparative study of the naturally occurring compound this compound and its structural analogs. The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and its selected analogs. Myricanol represents the aglycone of this compound. Myricetin and quercetin are structurally related flavonoids, and their glycosides, myricitrin and quercitrin, provide a basis for comparing the effects of glycosylation on biological activity.
Table 1: Antioxidant Activity of this compound and Analogs
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| Myricanol | DPPH Radical Scavenging | ~15 | [1] |
| Myricetin | DPPH Radical Scavenging | ~10 | [2] |
| Myricitrin | DPPH Radical Scavenging | >20 | [3] |
| Quercetin | DPPH Radical Scavenging | ~5 | [2] |
| Quercitrin | DPPH Radical Scavenging | ~8 | [4] |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of this compound and Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of TNF-α production | Data Not Available | Data Not Available | |
| Myricanol | Inhibition of TNF-α production | Data Not Available | Data Not Available | |
| Myricetin | Inhibition of TNF-α production | RAW 264.7 macrophages | ~5 | [5] |
| Myricitrin | Inhibition of TNF-α production | Data Not Available | Data Not Available | |
| Quercetin | Inhibition of TNF-α production | RAW 264.7 macrophages | ~1 | [5] |
| Quercitrin | Inhibition of IL-6 production | PC-3 | ~8.77 | [6] |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compounds: Dissolve the test compounds (this compound, analogs) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compounds to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[7][8][9][10]
Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium until they reach a suitable confluence.
-
Cell Seeding: Seed the macrophages into a 24-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of TNF-α production).
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group without LPS stimulation should also be included.
-
Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculation: The percentage of inhibition of TNF-α production is calculated as follows:
The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is determined from a dose-response curve.[11][12][13]
Visualizations
Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Caption: A simplified representation of the MAPK/ERK signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of the test compounds.
Caption: General workflow for assessing anti-inflammatory activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
Dose-Response Analysis of (+)-S-Myricanol Glucoside in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of (+)-S-Myricanol glucoside in cancer cell lines. Due to the limited direct experimental data on the glucoside form, this analysis primarily focuses on its aglycone, Myricanol, for which more substantial research is available. The data presented herein is intended to serve as a valuable resource for researchers investigating the potential of Myricanol and its derivatives as anticancer agents.
Executive Summary
Current research on the anticancer effects of this compound is limited. However, studies on its aglycone, Myricanol, have demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, most notably in the human lung adenocarcinoma cell line A549. Myricanol has been shown to inhibit cancer cell growth with a half-maximal inhibitory concentration (IC50) of 4.85 μg/ml in A549 cells.[1] Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] While it is hypothesized that this compound may be hydrolyzed to its active aglycone form, Myricanol, within the cellular environment, further research is required to confirm this. This guide presents the available dose-response data for Myricanol and compares its efficacy with standard chemotherapeutic agents, cisplatin and doxorubicin, in the A549 cell line.
Dose-Response Data
The following table summarizes the available IC50 values for Myricanol and standard chemotherapeutic agents in the A549 human lung adenocarcinoma cell line. It is important to note that IC50 values for the same compound can vary between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Myricanol | A549 (Human Lung Adenocarcinoma) | 4.85 µg/mL | [1] |
| Cisplatin | A549 (Human Lung Adenocarcinoma) | Range: 9.73 µM to 17.8 µM | |
| Doxorubicin | A549 (Human Lung Adenocarcinoma) | Range: 0.61 µM to >20 µM |
Signaling Pathways & Mechanism of Action
Myricanol induces apoptosis in cancer cells through the intrinsic pathway, which is characterized by the involvement of mitochondria. The proposed mechanism involves the following key events:
-
Upregulation of Pro-Apoptotic Proteins: Myricanol treatment leads to an increased expression of Bax, a key protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, Myricanol suppresses the expression of Bcl-2, a protein that normally inhibits apoptosis by blocking Bax activity.[1][2]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the activation of a cascade of enzymes known as caspases, including Caspase-3 and Caspase-9, which are the executioners of apoptosis.[1][2]
The following diagram illustrates the proposed apoptotic signaling pathway induced by Myricanol.
Caption: Myricanol-induced apoptotic signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the dose-response and mechanistic data cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Myricanol) for a specified period (e.g., 24 or 48 hours).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, then harvested by trypsinization.
-
Washing: The harvested cells are washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[5][6]
-
Incubation: The cells are incubated in the dark at room temperature.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.[7][8]
-
Washing: The fixed cells are washed with PBS.[9]
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that PI only stains DNA.[7][9]
-
PI Staining: Cells are stained with a propidium iodide solution.[7][9]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is employed to analyze the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and caspases.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[10][11]
Conclusion and Future Directions
The available data strongly suggests that Myricanol, the aglycone of this compound, is a potent inducer of apoptosis in the A549 human lung adenocarcinoma cell line. Its efficacy, as indicated by its IC50 value, is within a range that warrants further investigation, especially when compared to standard chemotherapeutic agents. The mechanism of action, involving the modulation of the Bax/Bcl-2 ratio and subsequent caspase activation, provides a solid foundation for its potential as an anticancer agent.
However, a critical gap in the current knowledge is the lack of direct dose-response data for this compound itself. Future research should focus on:
-
Direct Evaluation of this compound: Conducting dose-response studies with this compound in a panel of cancer cell lines to determine its intrinsic activity.
-
Metabolism Studies: Investigating the intracellular metabolism of this compound to ascertain whether it is converted to Myricanol and the efficiency of this conversion in different cancer cell types. The presence and activity of enzymes like β-glucosidase in cancer cells could be a key factor in the bioactivity of such glycosides.[12][13][14][15]
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of both Myricanol and this compound.
-
Combination Therapies: Exploring the potential synergistic effects of Myricanol or its glucoside with existing chemotherapeutic drugs to enhance their efficacy and potentially overcome drug resistance.
References
- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Glycosidases in cancer and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. β-Glucosidase inhibition sensitizes breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of (+)-S-Myricanol Glucoside: A Comparative Guide to Its Molecular Targets
A comprehensive analysis of (+)-S-Myricanol glucoside's anti-inflammatory mechanisms, benchmarked against leading alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, supported by experimental data and detailed protocols, to accelerate research and development in inflammatory therapeutics.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This compound, a natural diarylheptanoid glycoside, has emerged as a promising candidate. This guide delves into the anti-inflammatory targets of this compound, presenting a comparative analysis with other well-established anti-inflammatory compounds. While direct quantitative data for the glucoside form is limited, this guide leverages available data on its aglycone, myricanol, under the widely accepted hypothesis that glycosides are often hydrolyzed to their active aglycones in vivo. This document provides a foundational resource for researchers, offering a synthesis of current knowledge, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily attributed to the bioactivity of its aglycone, myricanol. This section compares the inhibitory activities of myricanol and other benchmark compounds—resveratrol, curcumin, and ibuprofen—on key inflammatory markers and pathways.
Table 1: Inhibition of Key Pro-inflammatory Markers
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| Myricanol | NF-κB (p65 phosphorylation) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10 µM | [1] |
| p38 MAPK phosphorylation | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10 µM | [1] | |
| JNK phosphorylation | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10 µM | [1] | |
| ERK phosphorylation | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10 µM | [1] | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10 µM | [2] | |
| Resveratrol | NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 25 µM | [3] |
| p38 MAPK phosphorylation | TNF-α-stimulated HUVECs | Significant reduction at 10-20 µM | [4] | |
| Curcumin | NF-κB DNA binding | LPS-stimulated RAW 264.7 macrophages | IC50 > 50 µM | [5] |
| IKKβ | Cell-free assay | IC50 ~ 1.92 µM (for EF31, an analog) | [6] | |
| MAPK (p-ERK1/2, p-p38, p-JNK) | PBMCs from RA patients | Dose-dependent decrease (2.5-10 µM) | [7] | |
| Ibuprofen | COX-1 | Isolated enzyme | Several times more potent than on COX-2 | [8] |
| COX-2 | Isolated enzyme | Less potent than on COX-1 | [8] |
Disclaimer: The data for this compound is based on studies conducted with its aglycone, myricanol. The conversion of the glucoside to myricanol in vivo is presumed but not quantitatively established in the available literature.
Signaling Pathways and Molecular Interactions
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.
Myricanol has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation[1].
Caption: NF-κB signaling pathway and the inhibitory target of this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases—including p38, JNK, and ERK—that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.
Myricanol has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK, thereby attenuating the downstream inflammatory response[1].
Caption: MAPK signaling pathway and the inhibitory targets of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of compounds like this compound.
LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for anti-inflammatory activity.
Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or alternatives)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of the activation state of signaling pathways.
Objective: To determine the effect of a test compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p65, p38, JNK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described in the cytokine assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Bioavailability and Metabolism: The Glucoside Consideration
A critical aspect in evaluating the therapeutic potential of this compound is its bioavailability and metabolic fate. Generally, flavonoid and other phenolic glycosides are not readily absorbed in their glycosidic form. They often undergo hydrolysis by intestinal microflora or enzymes in the small intestine to release the more biologically active aglycone[9][10]. This aglycone is then absorbed and may undergo further metabolism in the liver.
While specific studies on the in vivo hydrolysis and absorption of this compound are not extensively available, the general understanding of glycoside metabolism suggests that its anti-inflammatory effects are likely attributable to the systemic availability of myricanol. Future research should focus on elucidating the pharmacokinetic profile of this compound to confirm this hypothesis and to determine its oral bioavailability.
Conclusion and Future Directions
This compound represents a promising natural compound with significant anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct evidence for the glucoside is still emerging, the robust data on its aglycone, myricanol, provides a strong foundation for its further investigation.
Future research should prioritize:
-
Pharmacokinetic studies: To determine the bioavailability, metabolism, and clearance of this compound and confirm its conversion to myricanol in vivo.
-
In vivo efficacy studies: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases.
-
Head-to-head comparative studies: To directly compare the efficacy and safety of this compound with existing anti-inflammatory drugs.
This comparative guide provides a valuable resource for the scientific community, offering a clear overview of the current state of knowledge and a roadmap for future research into this promising anti-inflammatory agent.
References
- 1. ovid.com [ovid.com]
- 2. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol Protects against TNF-α-Induced Injury in Human Umbilical Endothelial Cells through Promoting Sirtuin-1-Induced Repression of NF-KB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits osteoclastogenic potential in PBMCs from rheumatoid arthritis patients via the suppression of MAPK/RANK/c-Fos/NFATc1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid glucosides are hydrolyzed and thus activated in the oral cavity in humans. | Semantic Scholar [semanticscholar.org]
- 10. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-S-Myricanol Glucoside with Established and Investigational Drugs for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-S-Myricanol glucoside's potential therapeutic profile against established and late-stage investigational drugs for Alzheimer's disease. The data presented is collated from publicly available research, and comparisons are made with the explicit understanding that the experimental contexts may differ.
Introduction to this compound and its Aglycone, Myricanol
This compound is a naturally occurring diarylheptanoid glycoside found in plants of the Myrica species. Upon administration, it is likely hydrolyzed to its aglycone, myricanol, which is the bioactive form. Research has highlighted myricanol's potential in the context of neurodegenerative diseases, particularly Alzheimer's disease, through its ability to reduce the levels of pathological tau protein. The primary mechanism of action for this effect is believed to be the promotion of autophagic clearance of tau.
Comparative Analysis of Efficacy
A direct head-to-head clinical trial comparing this compound with other Alzheimer's disease drugs has not been conducted. Therefore, this comparison collates quantitative data from various preclinical and clinical studies to provide a preliminary assessment of relative efficacy. It is crucial to note that the experimental systems (in vitro vs. in vivo) and the biomarkers measured are different, which limits direct comparison.
| Compound/Drug | Class | Target | Efficacy Metric | Result | Experimental System |
| (-)-aS,11R-Myricanol | Diarylheptanoid | Tau Protein | IC50 for Tau Reduction | ~18.56 µM | HEK293T cells overexpressing P301L tau |
| YM-01 | Tau-Lowering Compound | Tau Protein | IC50 for Tau Reduction | ~3 µM | HEK293T cells overexpressing P301L tau |
| BIIB080 (IONIS-MAPTRx) | Antisense Oligonucleotide | Tau mRNA | Reduction in CSF Tau | ~50-60% | Phase 1b Clinical Trial in patients with mild Alzheimer's disease |
| Lecanemab | Monoclonal Antibody | Amyloid-beta Protofibrils | Slowing of Tau Accumulation | Slowed accumulation in the temporal lobe | Phase 3 Clinical Trial (Clarity AD) in patients with early Alzheimer's disease (measured by Tau PET) |
| Donanemab | Monoclonal Antibody | Amyloid-beta Plaques | Slowing of Tau Pathology | Significantly greater slowing in key brain regions vs. placebo | Phase 2 Clinical Trial (TRAILBLAZER-ALZ) in patients with early symptomatic Alzheimer's disease (measured by Tau PET) |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase | Symptomatic Improvement | N/A for tau reduction | N/A for tau reduction |
| Memantine | NMDA Receptor Antagonist | NMDA Receptor | Symptomatic Improvement | N/A for tau reduction | N/A for tau reduction |
Note on Quantitative Data: The IC50 value for (-)-aS,11R-Myricanol provides a measure of its potency in a controlled in vitro environment. The data for BIIB080, lecanemab, and donanemab are from human clinical trials and reflect the drugs' effects in a complex biological system. YM-01 is included as a reference tau-lowering compound from the same preclinical study as myricanol.
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to address the pathology of Alzheimer's disease.
This compound (via Myricanol)
Myricanol is reported to reduce tau protein levels by inducing autophagy, a cellular process responsible for the degradation of misfolded or aggregated proteins. This is thought to occur through the mTOR-dependent autophagy pathway.
Myricanol-Induced Autophagy of Tau
BIIB080 (Antisense Oligonucleotide)
BIIB080 is an antisense oligonucleotide designed to bind to the mRNA of the microtubule-associated protein tau (MAPT), leading to its degradation and thereby reducing the synthesis of the tau protein.
BIIB080 Mechanism of Action
Lecanemab and Donanemab (Monoclonal Antibodies)
These are immunotherapies that target amyloid-beta, a protein that forms plaques in the brains of individuals with Alzheimer's disease. While their primary target is amyloid-beta, the reduction of these plaques is thought to have downstream effects on tau pathology.
Amyloid-Targeting Antibody Mechanism
Donepezil and Memantine (Symptomatic Treatments)
Donepezil is a cholinesterase inhibitor that increases the levels of acetylcholine in the brain, a neurotransmitter important for memory and thinking. Memantine is an NMDA receptor antagonist that protects brain cells from damage caused by excess glutamate. Neither of these drugs directly targets the underlying pathology of tau tangles or amyloid plaques.
Detailed Experimental Protocols
In Vitro Assessment of Tau Reduction by Myricanol (Western Blotting)
The following is a representative protocol for assessing changes in tau protein levels in a cell culture model, based on standard laboratory practices.
1. Cell Culture and Treatment:
-
Human embryonic kidney (HEK293T) cells stably overexpressing a mutant form of human tau (e.g., P301L) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Myricanol, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). A vehicle control (DMSO alone) is also included.
-
Cells are incubated with the compound for a specified period (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysate is collected and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.
-
The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (e.g., 10% gel) and separated by electrophoresis.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for total tau protein (e.g., rabbit anti-tau). A primary antibody for a loading control protein (e.g., mouse anti-GAPDH or beta-actin) is also used.
-
The following day, the membrane is washed several times with TBST and then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG).
-
After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
4. Quantification and Analysis:
-
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
-
The intensity of the tau protein band for each sample is normalized to the intensity of the corresponding loading control band.
-
The normalized tau levels in the treated samples are expressed as a percentage of the vehicle control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in tau protein levels, is calculated from the dose-response curve.
Western Blotting Workflow
Summary and Future Directions
This compound, through its active aglycone myricanol, presents a promising preclinical profile as a tau-reducing agent for Alzheimer's disease. Its mechanism of action, promoting autophagic clearance of tau, is distinct from many established and investigational therapies. While direct comparative data is lacking, the available in vitro potency of myricanol is in the micromolar range.
For drug development professionals, myricanol represents a novel scaffold for the development of more potent and selective tau-lowering agents. Further research is warranted to:
-
Evaluate the efficacy and safety of this compound in in vivo models of tauopathy.
-
Conduct pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Perform head-to-head preclinical studies comparing optimized myricanol derivatives with other tau-targeting agents.
The development of effective treatments for Alzheimer's disease will likely require a multi-pronged approach targeting different aspects of the disease pathology. Tau-reducing strategies, such as that offered by this compound, represent a valuable and complementary approach to existing and emerging therapies.
Replicating Published Findings on the Bioactivity of (+)-S-Myricanol Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of (+)-S-Myricanol glucoside with relevant alternatives, supported by experimental data and detailed protocols. Our objective is to facilitate the replication and extension of published findings on this promising bioactive compound.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its aglycone, myricanol, in key areas of therapeutic interest. For comparative context, data for the well-studied polyphenols, resveratrol and quercetin, are included where available from studies employing similar assays.
Table 1: Neuroprotective Effects
| Compound | Assay | Model | Concentration | Effect | Reference |
| Myricanol | H₂O₂-induced cytotoxicity | N2a neuroblastoma cells | 0.65 mM | Neutralized significant cell death | [1] |
| Resveratrol | Ischemic brain injury | Rat model | 20-30 mg/kg | Significantly lower infarct volume | [2] |
| Quercetin-glucuronide | Oxidative stress | Cell culture | Nanomolar concentrations | Neuroprotective | [3] |
| Cyanidin-3-glucoside | Oxygen-glucose deprivation | Primary cortical neurons | 5-10 µg/ml | Increased cell viability | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | IC₅₀ Value | Reference |
| Myricanol | NF-κB activation | RAW 264.7 macrophages | Not specified | Inhibition of NF-κB p65 activation |
| Quercetin | 15-lipoxygenase inhibition | In vitro | 62% inhibition | [5] |
| Quercitrin (Quercetin glucoside) | 15-lipoxygenase inhibition | In vitro | 65% inhibition | [5] |
| Quercetin | ACE inhibition | In vitro | > Q3,4'G > Ru > Q3G > Q4'G | [6] |
Table 3: Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| Myricanol Glucoside | Not specified | Not specified | |
| Myricanol | Not specified | Not specified | |
| Quercetin | DPPH | 8.49 µg/mL | [7] |
| Quercetin | ABTS | 1.25 µg/mL | [7] |
| Gallic Acid | DPPH | 2.93 µg/mL | [7] |
| Trolox | ABTS | 1.48 µg/mL | [7] |
Table 4: Tau Protein Destabilization
| Compound | Assay | Model | Concentration | Effect | Reference |
| (-)-aS,11R-Myricanol | Tau level reduction | Cultured cells & ex vivo brain slices | Mid to low µM | Reduced tau levels | [8] |
| (+)-aR,11S-Myricanol | Tau level reduction | Cultured cells & ex vivo brain slices | Not specified | Inactive | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Antioxidant Activity Assays
This assay assesses the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each sample dilution. Then, add an equal volume of the DPPH working solution. Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
This assay also measures the free radical scavenging capacity of a compound.[9][10]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and positive control in the appropriate solvent.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample to a larger volume (e.g., 200 µL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a similar formula as for the DPPH assay.
SIRT1 Activation Assay (Fluorometric)
This assay measures the ability of a compound to activate the SIRT1 enzyme.[9][11]
Materials:
-
Recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developing solution (containing a protease to cleave the deacetylated substrate)
-
Test compound
-
Positive control (e.g., Resveratrol)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Compound Addition: Add the test compound or positive control at various concentrations to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development step by adding the developing solution. Incubate at 37°C for a further 10-15 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Analysis: The increase in fluorescence is proportional to the SIRT1 activity.
Tau Protein Aggregation Assay
This assay monitors the aggregation of tau protein, a hallmark of several neurodegenerative diseases.[8][12]
Materials:
-
Recombinant tau protein (e.g., huTau441)
-
Aggregation inducer (e.g., heparin)
-
Thioflavin T (ThT)
-
Reaction buffer (e.g., PBS)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the recombinant tau protein, heparin, and ThT in the reaction buffer.
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
Measurement: Monitor the increase in ThT fluorescence over time using a plate reader (e.g., excitation at 440 nm and emission at 485 nm).
-
Analysis: The increase in fluorescence indicates the formation of tau aggregates.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
Caption: Experimental workflow for comparative bioactivity assessment.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Myricanol's role in destabilizing tau protein, a key step in inhibiting aggregation.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection by resveratrol-glucuronide and quercetin-glucuronide via binding to polyphenol- and glycosaminoglycan-binding sites in the laminin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-S-Myricanol Glucoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (+)-S-Myricanol glucoside, a natural phenol isolated from the root bark of Myrica cerifera L.[][2] Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), while not classified as hazardous for transport, proper personal protective equipment (PPE) should always be worn.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face supplied air respirator is recommended if it is the sole means of protection.[3] |
| Hand Protection | Compatible chemical-resistant gloves.[4] Gloves must be inspected before use and disposed of properly after.[3] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles.[4] |
| Body Protection | Wear protective clothing to prevent skin exposure.[4] |
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[3] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[3] |
In all cases of significant exposure, seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The primary principle for managing laboratory waste is to have a disposal plan in place before starting any experiment.[6] The following steps outline the recommended procedure for the disposal of this compound.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and paper towels, in a designated, sealed container.[3][7] Avoid creating dust during collection by sweeping gently or using a dampened cloth for small spills.[3]
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain, as it may be harmful to the aquatic environment.[3] Collect aqueous waste separately from organic solvent waste.[6]
-
Labeling: Clearly label the waste container as "this compound Waste" and include any solvents used. The label should also feature the date and relevant hazard pictograms.[8]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing/reducing agents or strong acids/alkalis.[3]
Step 2: Storage of Waste
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3] The storage location should be clearly marked as a hazardous waste accumulation area.
Step 3: Final Disposal
The final disposal method will depend on institutional policies and local regulations.
-
Consult Institutional Policy: Before proceeding with final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous or potentially environmentally harmful chemical waste.[6]
-
Professional Disposal Service: It is best practice to arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[6] Your EHS department can typically facilitate this.
-
Empty Containers: Triple rinse empty containers of this compound. The rinsate should be collected and treated as hazardous waste.[6] After thorough cleaning and removal of labels, the container may be recycled or disposed of as regular laboratory glass waste.[6][8][9]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Logistical Information for Handling (+)-S-Myricanol glucoside
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling (+)-S-Myricanol glucoside to mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Recommended Equipment |
| Respiratory Protection | For tasks where dust formation is possible, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used. Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Hand Protection | Chemical-resistant gloves must be worn. Gloves should be inspected for integrity before each use. Proper glove removal technique (without touching the glove's outer surface) must be followed to avoid skin contact.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles should be worn.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[2][3] Contaminated clothing should be removed and washed before reuse.[1] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[1]
-
Avoid prolonged or repeated exposure.[1]
Conditions for Safe Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry and well-ventilated place.[1]
-
Recommended long-term storage temperature is -20°C.[1]
-
Recommended short-term storage temperature is 2-8°C.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent the product from entering drains.[1]
-
If safe to do so, prevent further leakage or spillage.[1]
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1] |
| Skin Contact | In case of skin contact, flush with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called, and the victim should be taken to the hospital immediately.[1] |
| Eye Contact | If in eyes, check for and remove any contact lenses. Flush with copious amounts of water, ensuring to separate the eyelids with fingers. Call a physician.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water. Call a physician.[1] |
Disposal Plan
Contaminated materials and the compound itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of contaminated gloves and other waste in suitable, closed containers.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
